Product packaging for Isoleucyl tRNA synthetase-IN-2(Cat. No.:)

Isoleucyl tRNA synthetase-IN-2

Cat. No.: B12402283
M. Wt: 527.6 g/mol
InChI Key: UZLLFMFZKAOOHK-KRKZGCFUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoleucyl tRNA synthetase-IN-2 is a useful research compound. Its molecular formula is C22H33N5O8S and its molecular weight is 527.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33N5O8S B12402283 Isoleucyl tRNA synthetase-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H33N5O8S

Molecular Weight

527.6 g/mol

IUPAC Name

(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(4-phenyltriazol-1-yl)ethoxy]oxan-2-yl]methoxysulfonyl]-3-methylpentanimidate

InChI

InChI=1S/C22H33N5O8S/c1-3-14(2)19(23)22(30)25-36(31,32)35-13-18-21(29)20(28)17(12-34-18)33-10-9-27-11-16(24-26-27)15-7-5-4-6-8-15/h4-8,11,14,17-21,28-29H,3,9-10,12-13,23H2,1-2H3,(H,25,30)/t14?,17-,18-,19?,20+,21-/m1/s1

InChI Key

UZLLFMFZKAOOHK-KRKZGCFUSA-N

Isomeric SMILES

CCC(C)C(/C(=N/S(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)OCCN2C=C(N=N2)C3=CC=CC=C3)O)O)/[O-])[NH3+]

Canonical SMILES

CCC(C)C(C(=NS(=O)(=O)OCC1C(C(C(CO1)OCCN2C=C(N=N2)C3=CC=CC=C3)O)O)[O-])[NH3+]

Origin of Product

United States

Foundational & Exploratory

Isoleucyl tRNA Synthetase-IN-2: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Isoleucyl tRNA Synthetase-IN-2 (also referred to as compound 36a), a potent and selective inhibitor of Isoleucyl-tRNA Synthetase (IleRS). This document details the available quantitative data, outlines generalized experimental protocols for inhibitor characterization, and visualizes the known signaling pathways associated with IleRS.

Discovery and Rationale

This compound was developed as part of a research effort to create novel antimicrobial agents targeting aminoacyl-tRNA synthetases (aaRSs).[1] These enzymes are essential for protein synthesis and are validated clinical targets, as exemplified by the commercial availability of the IleRS inhibitor mupirocin for treating MRSA infections.[2] The inhibitor was designed based on previous work by Cubist Pharmaceuticals on aminoacyl-sulfamoyl aryltetrazole inhibitors of IleRS.[2] The core design strategy involved replacing the central ribose moiety of existing inhibitors with a tetrahydropyran ring and exploring various linkers to connect this ring to a base-mimicking phenyltriazole group, which was synthesized using azide-alkyne click chemistry.[2]

Quantitative Inhibitory Activity

This compound (compound 36a) has been identified as a potent and selective inhibitor of Isoleucyl-tRNA Synthetase.[1] The inhibitory activity is summarized in the table below.

CompoundTargetKi,app (nM)Reference
This compound (36a)Isoleucyl-tRNA Synthetase (IleRS)114 ± 13.5[2]

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound is detailed in the primary research article by De Ruysscher D, et al. (Bioorg Med Chem. 2020, 28(15), 115580), the full text of which is not publicly available, the general synthetic strategy involved the chemical construction of a phenyltriazole-functionalized sulfamate inhibitor.[2] This process included the substitution of a central ribose ring with a tetrahydropyran scaffold and the utilization of azide-alkyne "click" chemistry to introduce the phenyltriazole moiety.[2]

Experimental Protocols

The characterization of this compound and similar inhibitors typically involves enzymatic assays to determine their inhibitory potency. The most common method for this is the ATP-PPi exchange assay.

Generalized ATP-PPi Exchange Assay Protocol for IleRS Inhibition

This protocol is a standard method for measuring the activity of aminoacyl-tRNA synthetases and can be adapted to determine the inhibition constant (Ki) of novel compounds.

1. Principle:

The aminoacylation reaction catalyzed by IleRS occurs in two steps. The first step is the activation of isoleucine with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate and inorganic pyrophosphate (PPi). The ATP-PPi exchange assay measures the reverse of this first step, quantifying the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP. The rate of this exchange is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor can be used to quantify the inhibitor's potency.

2. Materials:

  • Purified Isoleucyl-tRNA Synthetase (IleRS)

  • L-Isoleucine

  • ATP (disodium salt)

  • [³²P]Pyrophosphate ([³²P]Na₂P₂O₇)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • HEPES or Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Inorganic pyrophosphatase

  • Activated charcoal

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Filter paper discs

  • Scintillation counter

  • This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

3. Assay Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES or Tris-HCl buffer (pH 7.2-7.8), KCl, MgCl₂, DTT, BSA, ATP, L-isoleucine, and [³²P]PPi. The exact concentrations of substrates should be optimized and ideally be around their Km values for the enzyme.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. A solvent control (e.g., DMSO) should also be prepared.

  • Enzyme Preparation: Dilute the purified IleRS in a suitable buffer containing DTT and BSA to a concentration that yields a linear reaction rate over the desired time course.

  • Reaction Initiation: In a microcentrifuge tube or a 96-well plate, combine the reaction mixture and the inhibitor solution (or solvent control). Initiate the reaction by adding the diluted IleRS enzyme.

  • Incubation: Incubate the reaction at a constant temperature (typically 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Quenching: Stop the reaction by adding a quench solution containing activated charcoal and TCA. The charcoal binds to the newly formed [³²P]ATP.

  • Washing: Filter the quenched reaction mixture through filter paper discs. Wash the filters multiple times with a TCA solution and then with ethanol to remove unincorporated [³²P]PPi.

  • Quantification: Dry the filter paper discs and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

  • Using the Cheng-Prusoff equation, the apparent inhibition constant (Ki,app) can be calculated from the IC₅₀ value and the known Km of the substrate (ATP).

Signaling Pathways Involving Isoleucyl-tRNA Synthetase

Isoleucyl-tRNA synthetase, beyond its canonical role in protein synthesis, is implicated in various cellular signaling pathways, particularly in the context of cancer and metabolic regulation.

Isoleucyl-tRNA Synthetase in Cancer Signaling

Knockdown of Isoleucyl-tRNA Synthetase 2 (IARS2) has been shown to impact key signaling pathways involved in cell proliferation and survival.[2][3] This suggests a potential role for IleRS inhibitors in cancer therapy.

IARS2_Cancer_Signaling IARS2 IARS2 p53 p53 IARS2->p53 knockdown increases eIF4E eIF4E IARS2->eIF4E knockdown decreases p21 p21 p53->p21 PCNA PCNA p21->PCNA inhibits Proliferation Cell Proliferation PCNA->Proliferation eIF4E->Proliferation

Caption: IARS2 knockdown affects key regulators of cell proliferation.

Aminoacyl-tRNA Synthetases and mTOR Signaling

While direct evidence for Isoleucyl-tRNA synthetase in mTOR signaling is still emerging, other aminoacyl-tRNA synthetases, such as Leucyl-tRNA synthetase (LRS), are known to be key sensors of amino acid availability that signal to the mTORC1 complex.[4][5][6] This pathway is a central regulator of cell growth and metabolism. It is plausible that IleRS may have a similar role in sensing isoleucine levels.

aaRS_mTOR_Signaling cluster_sensing Amino Acid Sensing cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects AminoAcids Amino Acids (e.g., Leucine, Isoleucine) aaRS Aminoacyl-tRNA Synthetase (e.g., LRS, potentially IleRS) AminoAcids->aaRS RagGTPases Rag GTPases aaRS->RagGTPases activates mTORC1 mTORC1 RagGTPases->mTORC1 activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth

Caption: Proposed role of aaRS in mTORC1 signaling pathway.

Experimental Workflow for Inhibitor Characterization

The process of discovering and characterizing a novel enzyme inhibitor like this compound follows a structured workflow.

Inhibitor_Workflow Discovery Compound Discovery (e.g., Rational Design) Synthesis Chemical Synthesis Discovery->Synthesis Purification Purification & Characterization Synthesis->Purification EnzymeAssay Enzymatic Assay (e.g., ATP-PPi Exchange) Purification->EnzymeAssay DataAnalysis Data Analysis (IC50, Ki determination) EnzymeAssay->DataAnalysis CellBasedAssays Cell-Based Assays (e.g., Antimicrobial Activity) DataAnalysis->CellBasedAssays

Caption: Workflow for inhibitor discovery and characterization.

References

Isoleucyl tRNA synthetase-IN-2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Isoleucyl tRNA synthetase-IN-2, a potent and selective inhibitor of Isoleucyl-tRNA synthetase (IleRS). This guide is intended to serve as a technical resource for researchers in academia and the pharmaceutical industry engaged in antibacterial drug discovery and the study of aminoacyl-tRNA synthetases.

Chemical Structure and Properties

This compound, also referred to as compound 36a in the primary literature, is a synthetic molecule designed as an inhibitor of IleRS.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C22H33N5O8S[1]
Molecular Weight 527.59 g/mol [1]
CAS Number 2494195-61-6[1]
SMILES O--INVALID-LINK--COS(NC(--INVALID-LINK----INVALID-LINK--CC)=O)(=O)=O)O">C@H[C@@H]1OCCN2C=C(C3=CC=CC=C3)N=N2[1]
Appearance Not specified in available literature
Solubility Not specified in available literature
Storage Recommended storage at -20°C

Mechanism of Action

This compound is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis.[1] IleRS catalyzes the two-step aminoacylation of its cognate tRNA with isoleucine. This process is critical for the accurate translation of the genetic code.

The inhibitor is designed to mimic the isoleucyl-adenylate intermediate, the product of the first step of the aminoacylation reaction. By binding to the active site of IleRS, this compound competitively inhibits the enzyme, preventing the attachment of isoleucine to its tRNA. This leads to a cessation of protein synthesis and ultimately, bacterial cell death.

The following diagram illustrates the canonical pathway of isoleucyl-tRNA synthesis and the point of inhibition by this compound.

G Inhibition of Isoleucyl-tRNA Synthetase Signaling Pathway cluster_0 IleRS Catalytic Cycle cluster_1 Inhibition Ile Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Ile->IleRS + ATP ATP ATP->IleRS + Ile_AMP Isoleucyl-AMP Intermediate IleRS->Ile_AMP Activation Ile_tRNA_Ile Isoleucyl-tRNAIle Ile_AMP->Ile_tRNA_Ile + tRNAIle (Transfer) PPi PPi tRNA_Ile tRNAIle AMP AMP Protein_Synthesis Protein Synthesis Ile_tRNA_Ile->Protein_Synthesis To Ribosome Inhibitor Isoleucyl tRNA synthetase-IN-2 Inhibitor->IleRS Inhibits

Caption: Inhibition of the Isoleucyl-tRNA Synthetase catalytic cycle by this compound.

Quantitative Data

The primary quantitative measure of the potency of this compound is its apparent inhibition constant (Ki,app).

CompoundTargetAssay TypeKi,app (nM)Reference
This compound (36a) Isoleucyl-tRNA Synthetase (IleRS)Enzymatic Inhibition Assay114 ± 13.5[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the specific enzymatic assay used for its characterization are described in De Ruysscher et al., Bioorg Med Chem. 2020. As access to the supplementary information of this specific publication is limited, a generalized protocol for a malachite green-based IleRS inhibition assay, a common method for this class of enzymes, is provided below.

A. Generalized IleRS Inhibition Assay Protocol (Malachite Green)

This assay measures the activity of IleRS by quantifying the amount of pyrophosphate (PPi) produced during the amino acid activation step. The PPi is hydrolyzed by inorganic pyrophosphatase to phosphate, which is then detected using a malachite green reagent.

Materials:

  • Purified Isoleucyl-tRNA Synthetase (IleRS)

  • L-Isoleucine

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • Inorganic Pyrophosphatase

  • This compound (or other inhibitors) dissolved in DMSO

  • Malachite Green Reagent

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, L-isoleucine, ATP, and inorganic pyrophosphatase.

  • Inhibitor Addition: Add varying concentrations of this compound (or a DMSO control) to the wells of the microplate.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of IleRS to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green Reagent.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 620-650 nm using a spectrophotometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki,app can then be calculated using the Cheng-Prusoff equation if the Km of the enzyme for its substrate is known.

B. Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the inhibitory activity of compounds against IleRS.

G Experimental Workflow for IleRS Inhibitor Screening Start Start Compound_Prep Prepare serial dilutions of Isoleucyl tRNA synthetase-IN-2 Start->Compound_Prep Assay_Setup Set up 96-well plate with reaction buffer, substrates, and inhibitor dilutions Compound_Prep->Assay_Setup Enzyme_Addition Initiate reaction with IleRS enzyme Assay_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Detection Add Malachite Green reagent to detect phosphate production Incubation->Detection Measurement Measure absorbance at ~630 nm Detection->Measurement Data_Analysis Calculate % inhibition, IC50, and Ki,app Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the inhibitory potency of this compound.

Conclusion

This compound is a valuable research tool for studying the function of IleRS and for the development of novel antibacterial agents. Its potency and selectivity make it a strong candidate for further investigation. The information and protocols provided in this guide are intended to facilitate such research efforts. For the specific synthesis and enzymatic assay protocols for this compound, readers are encouraged to consult the primary literature.

References

The Linchpin of Protein Synthesis: A Technical Guide to Isoleucyl-tRNA Synthetase in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-tRNA synthetase (IleRS) stands as a critical enzyme in the intricate machinery of bacterial protein synthesis. Its primary role is to ensure the faithful attachment of the amino acid isoleucine to its cognate transfer RNA (tRNA), a process fundamental to the accurate translation of the genetic code. This technical guide provides an in-depth exploration of the structure, function, and regulation of bacterial IleRS. We delve into the sophisticated mechanisms of amino acid activation and proofreading that underpin its remarkable fidelity. Furthermore, this document details the established experimental protocols for studying IleRS activity and presents a comprehensive summary of its kinetic parameters. The critical role of IleRS as a validated target for antibacterial agents is also discussed, with a focus on the mechanism of action of inhibitors such as mupirocin. This guide is intended to be a valuable resource for researchers and professionals engaged in the study of bacterial protein synthesis and the development of novel antimicrobial therapies.

Introduction

The fidelity of protein synthesis is paramount for cellular viability. Aminoacyl-tRNA synthetases (aaRSs) are the gatekeepers of this process, ensuring that the correct amino acid is coupled to its corresponding tRNA molecule.[1] Isoleucyl-tRNA synthetase (IleRS), a class I aaRS, is tasked with the specific recognition and attachment of isoleucine to tRNAIle. This function is challenged by the presence of structurally similar amino acids, such as valine, which can be mistakenly activated by IleRS. To overcome this, IleRS has evolved sophisticated proofreading or "editing" mechanisms to hydrolyze incorrectly formed products.[2] This high degree of specificity makes IleRS an attractive target for the development of antibiotics. This guide will provide a comprehensive overview of the core aspects of bacterial IleRS, from its fundamental biochemical reactions to its role in disease and drug discovery.

The Catalytic Cycle of Isoleucyl-tRNA Synthetase

The aminoacylation of tRNAIle by IleRS proceeds through a two-step reaction that occurs within the enzyme's active site.[2][3]

Step 1: Amino Acid Activation

Isoleucine is first activated by ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate, with the concomitant release of inorganic pyrophosphate (PPi).

Step 2: Aminoacyl Transfer

The activated isoleucyl moiety is then transferred from the Ile-AMP intermediate to the 3'-hydroxyl group of the terminal adenosine of tRNAIle, releasing AMP and forming Ile-tRNAIle.

This two-step process is fundamental to the function of all aminoacyl-tRNA synthetases.

Proofreading: Ensuring Translational Fidelity

The structural similarity between isoleucine and other amino acids, particularly valine, poses a significant challenge to the accuracy of protein synthesis. IleRS employs a dual-sieve mechanism to discriminate against incorrect amino acids, which involves both pre- and post-transfer editing pathways.[2]

Pre-transfer Editing

Pre-transfer editing occurs after the formation of the aminoacyl-adenylate intermediate but before the transfer of the amino acid to the tRNA. If a non-cognate amino acid like valine is activated to form Val-AMP, the enzyme can hydrolyze this incorrect intermediate, releasing valine and AMP. This process is often stimulated by the presence of the cognate tRNAIle.[2]

Post-transfer Editing

Should an incorrect amino acid be transferred to tRNAIle, forming a misacylated tRNA (e.g., Val-tRNAIle), the post-transfer editing mechanism comes into play. The misacylated tRNA is translocated from the catalytic site to a distinct editing domain within the IleRS enzyme, where the incorrect amino acid is hydrolyzed from the tRNA.[3] This ensures that mischarged tRNAs do not participate in protein synthesis.

Isoleucyl-tRNA Synthetase as an Antibiotic Target

The essential role and structural conservation of IleRS in bacteria, coupled with sufficient differences from its eukaryotic counterparts, make it an excellent target for antimicrobial agents.

Mupirocin , a topical antibiotic, is a well-known inhibitor of bacterial IleRS. It acts as a competitive inhibitor with respect to isoleucine and mimics the Ile-AMP intermediate, binding tightly to the enzyme's active site and preventing the formation of Ile-tRNAIle.[4] Resistance to mupirocin can arise from mutations in the chromosomal ileS gene (low-level resistance) or through the acquisition of a plasmid-borne, resistant ileS gene (high-level resistance).

Quantitative Data on Bacterial Isoleucyl-tRNA Synthetase

The following tables summarize key kinetic parameters for IleRS from various bacterial species. These values are essential for comparative studies, inhibitor design, and understanding the enzyme's efficiency and substrate affinity.

Table 1: Michaelis-Menten Constants (Km) for Bacterial IleRS

Bacterial SpeciesSubstrateKm (µM)Reference
Escherichia coliIsoleucine5[5]
Escherichia coliATP400[5]
Escherichia colitRNAIle0.057 - 1.37[1]
Staphylococcus aureusIsoleucine50 - 100[6]
Staphylococcus aureusATP~2500[6]
Pseudomonas aeruginosaLeucine (for LeuRS)6.5[7]
Pseudomonas aeruginosaATP (for LeuRS)330[7]

Table 2: Catalytic Constants (kcat) for Bacterial IleRS

Bacterial SpeciesReactionkcat (s-1)Reference
Escherichia coliAminoacylation0.7[1]
Pseudomonas aeruginosaAminoacylation (LeuRS)46.9 - 59.4[7]
Priestia megaterium IleRS2Amino Acid Activation48.6[8]

Table 3: Inhibition Constants (Ki) for Mupirocin against Bacterial IleRS

Bacterial SpeciesKiReference
Staphylococcus aureus (susceptible)50 pM (K*j)[6]
Streptomyces griseus (resistant)10 mM[2]
Priestia megaterium IleRS21 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Heterologous Expression and Purification of Bacterial IleRS
  • Gene Cloning: The ileS gene from the bacterium of interest is amplified by PCR and cloned into a suitable expression vector, often containing a polyhistidine (His6) tag for affinity purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins.

  • Elution: The His-tagged IleRS is eluted from the column using a buffer containing a high concentration of imidazole.

  • Dialysis and Storage: The eluted protein is dialyzed against a storage buffer to remove imidazole and stored at -80°C. Protein purity is assessed by SDS-PAGE.

Aminoacylation Assay (Filter-Based)

This assay measures the rate of attachment of a radiolabeled amino acid to its cognate tRNA.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES-KOH, pH 7.5), MgCl2, ATP, purified tRNAIle, and the purified IleRS enzyme.

  • Initiation: Initiate the reaction by adding the radiolabeled amino acid (e.g., [14C]-Isoleucine).

  • Time Points: At various time points, withdraw aliquots of the reaction mixture and spot them onto filter paper discs (e.g., Whatman 3MM).

  • Precipitation: Immediately plunge the filter discs into ice-cold 5% trichloroacetic acid (TCA) to precipitate the tRNA and stop the reaction.

  • Washing: Wash the filter discs several times with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled amino acid.

  • Quantification: Dry the filter discs and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of aminoacyl-tRNA formed.[1]

ATP-PPi Exchange Assay (TLC-Based)

This assay measures the first step of the aminoacylation reaction by quantifying the exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl2, ATP, isoleucine, and [32P]PPi.

  • Initiation: Start the reaction by adding the purified IleRS enzyme.

  • Time Points: At various time intervals, quench aliquots of the reaction with a solution containing formic acid.

  • Thin-Layer Chromatography (TLC): Spot the quenched reaction aliquots onto a polyethyleneimine (PEI)-cellulose TLC plate.

  • Separation: Develop the TLC plate in a suitable mobile phase (e.g., 750 mM KH2PO4, pH 3.5, and 4 M urea) to separate [32P]ATP from [32P]PPi.[2]

  • Quantification: Visualize and quantify the radioactive spots using a phosphorimager. The rate of [32P]ATP formation reflects the rate of the amino acid activation step.

Post-Transfer Editing Assay (HPLC-Based)

This assay measures the hydrolysis of misacylated tRNA.

  • Preparation of Misacylated tRNA: Prepare misacylated tRNA (e.g., Val-tRNAIle) using an editing-deficient mutant of IleRS and a radiolabeled non-cognate amino acid. Purify the misacylated tRNA.

  • Deacylation Reaction: Incubate the purified, radiolabeled misacylated tRNA with the wild-type IleRS enzyme.

  • Time Points: At different time points, quench the reaction by adding a solution to stop enzymatic activity and precipitate the tRNA.

  • Analysis by HPLC: Separate the deacylated tRNA from the remaining aminoacyl-tRNA using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radioactivity in the peaks corresponding to the aminoacyl-tRNA and the deacylated tRNA. The decrease in the aminoacyl-tRNA peak over time represents the rate of post-transfer editing.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to bacterial IleRS.

Aminoacylation_Pathway cluster_activation Step 1: Amino Acid Activation cluster_transfer Step 2: Aminoacyl Transfer Ile Isoleucine E_Ile_ATP E-Ile-ATP Complex Ile->E_Ile_ATP ATP ATP ATP->E_Ile_ATP E_Ile_AMP E-Ile-AMP Complex E_Ile_ATP->E_Ile_AMP k1 Ile_AMP Ile-AMP PPi PPi E_Ile_AMP->Ile_AMP E_Ile_AMP->PPi E_Ile_AMP_tRNA E-Ile-AMP-tRNAIle Complex E_Ile_AMP->E_Ile_AMP_tRNA tRNA tRNAIle tRNA->E_Ile_AMP_tRNA Ile_tRNA Ile-tRNAIle E_Ile_AMP_tRNA->Ile_tRNA k2 AMP AMP E_Ile_AMP_tRNA->AMP

Diagram 1: The two-step aminoacylation pathway of isoleucyl-tRNA synthetase.

Editing_Pathway cluster_pre_transfer Pre-transfer Editing cluster_post_transfer Post-transfer Editing Val_AMP Val-AMP Val Valine Val_AMP->Val AMP_pre AMP Val_AMP->AMP_pre Val_tRNA Val-tRNAIle Val_post Valine Val_tRNA->Val_post tRNA_post tRNAIle Val_tRNA->tRNA_post Aminoacylation Aminoacylation Misacylation Misacylation Aminoacylation->Misacylation Valine Correct_Product Ile-tRNAIle Aminoacylation->Correct_Product Isoleucine Misacylation->Val_AMP Misacylation->Val_tRNA

Diagram 2: Pre- and post-transfer editing pathways of isoleucyl-tRNA synthetase.

Experimental_Workflow cluster_protein Protein Preparation cluster_assays Enzyme Assays cluster_analysis Data Analysis Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification Purification Expression->Purification Aminoacylation_Assay Aminoacylation Assay Purification->Aminoacylation_Assay ATP_PPi_Assay ATP-PPi Exchange Assay Purification->ATP_PPi_Assay Editing_Assay Editing Assay Purification->Editing_Assay Kinetic_Parameters Determine Kinetic Parameters (Km, kcat) Aminoacylation_Assay->Kinetic_Parameters ATP_PPi_Assay->Kinetic_Parameters Inhibition_Constants Determine Inhibition Constants (Ki) Editing_Assay->Inhibition_Constants

Diagram 3: General experimental workflow for studying isoleucyl-tRNA synthetase.

Regulation_Pathway cluster_tbox T-box Riboswitch cluster_cody CodY Repression Uncharged_tRNA Uncharged tRNAIle T_box T-box element in ileS mRNA Uncharged_tRNA->T_box Antiterminator Antiterminator formation T_box->Antiterminator Binding Transcription ileS Transcription Antiterminator->Transcription Promotion Isoleucine_pool High Isoleucine CodY CodY Repressor Isoleucine_pool->CodY Activation ileS_promoter ileS promoter CodY->ileS_promoter Binding Repression Transcription Repression ileS_promoter->Repression

Diagram 4: Regulatory pathways of ileS gene expression in bacteria.

Conclusion

Bacterial isoleucyl-tRNA synthetase is a multifaceted enzyme that plays an indispensable role in protein synthesis. Its intricate mechanisms of substrate recognition and proofreading are essential for maintaining the fidelity of the genetic code. The detailed understanding of its structure, function, and regulation, as outlined in this guide, provides a solid foundation for further research. Moreover, the continued exploration of IleRS as a drug target holds significant promise for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. The experimental protocols and quantitative data presented herein serve as a practical resource for scientists dedicated to advancing our knowledge of this vital enzyme and its potential for therapeutic intervention.

References

Understanding the Binding Kinetics of Isoleucyl-tRNA Synthetase-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of Isoleucyl-tRNA Synthetase-IN-2 (IleRS-IN-2), a potent and selective inhibitor of Isoleucyl-tRNA Synthetase (IleRS). This document outlines the core mechanism of IleRS, the inhibitory action of IleRS-IN-2, relevant kinetic data, and detailed experimental methodologies for assessing inhibitor binding and enzyme activity.

Introduction to Isoleucyl-tRNA Synthetase (IleRS)

Isoleucyl-tRNA synthetase is a crucial enzyme in protein synthesis, responsible for the specific attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNAIle). This two-step process, known as aminoacylation, is vital for the accurate translation of the genetic code.[1] Due to its essential role in cell viability, IleRS has emerged as a validated and attractive target for the development of novel antimicrobial agents.[2] The natural antibiotic mupirocin, an inhibitor of bacterial IleRS, is a commercially available topical treatment for MRSA infections, highlighting the clinical significance of targeting this enzyme.[2]

Isoleucyl-tRNA Synthetase-IN-2: A Potent Inhibitor

Isoleucyl-tRNA Synthetase-IN-2 (also referred to as compound 36a) is a phenyltriazole-functionalized sulfamate inhibitor that demonstrates potent and selective inhibition of IleRS.[2][3] Its mechanism of action is predicated on its ability to compete with the natural substrates of the enzyme, thereby blocking the aminoacylation process and halting protein synthesis.

Quantitative Binding Kinetics

The binding affinity of Isoleucyl tRNA synthetase-IN-2 has been quantified, providing a key metric for its inhibitory potential. This data is presented below in comparison with other known IleRS inhibitors.

InhibitorTarget Organism/EnzymeKi,app (nM)Other Kinetic ParametersReference
This compound (compound 36a) Not Specified114 ± 13.5Not Available[2]
Isoleucyl-sulfamoyl adenosine (IleSA, CB 138)Not Specified1.9 ± 4.0Not Available[2]
Compound 11 (phenyltriazole analog)Not Specified88 ± 5.3Not Available[2]

Note: Ki,app (apparent inhibition constant) is a measure of the inhibitor's potency. A lower Ki,app value indicates a more potent inhibitor. Further kinetic parameters such as association (kon) and dissociation (koff) rates for this compound are not publicly available at this time.

Signaling Pathways and Mechanism of Action

The canonical function of Isoleucyl-tRNA Synthetase involves a two-step reaction to ensure the fidelity of protein synthesis. This process includes both an aminoacylation pathway and an editing (proofreading) pathway to correct errors.

Aminoacylation Pathway

The primary function of IleRS is to catalyze the formation of Isoleucyl-tRNAIle. This process is essential for incorporating isoleucine into nascent polypeptide chains during translation.

Aminoacylation_Pathway cluster_activation Activation Step cluster_transfer Transfer Step Ile Isoleucine Ile_AMP Ile-AMP (Intermediate) Ile->Ile_AMP + ATP IleRS_bound1 IleRS ATP ATP ATP->Ile_AMP IleRS IleRS (Enzyme) PPi PPi Ile_AMP->PPi Ile_tRNA_Ile Ile-tRNAIle Ile_AMP->Ile_tRNA_Ile + tRNAIle IleRS_bound2 IleRS tRNA_Ile tRNAIle tRNA_Ile->Ile_tRNA_Ile AMP AMP Ile_tRNA_Ile->AMP

Aminoacylation pathway catalyzed by IleRS.
Proofreading/Editing Pathway

To maintain high fidelity, IleRS possesses a proofreading mechanism to hydrolyze incorrectly synthesized aminoacyl-adenylates (pre-transfer editing) or misacylated tRNAs (post-transfer editing). This is particularly important for discriminating against structurally similar amino acids like valine.

Editing_Pathway Val Valine (Incorrect Amino Acid) Val_AMP Val-AMP (Mismatched Intermediate) Val->Val_AMP + ATP ATP ATP ATP->Val_AMP IleRS IleRS (Enzyme) Val_tRNA_Ile Val-tRNAIle (Misacylated Product) Val_AMP->Val_tRNA_Ile + tRNAIle Hydrolysis1 Hydrolysis (Pre-transfer editing) Val_AMP->Hydrolysis1 tRNA_Ile tRNAIle tRNA_Ile->Val_tRNA_Ile Hydrolysis2 Hydrolysis (Post-transfer editing) Val_tRNA_Ile->Hydrolysis2 Val_free Valine Hydrolysis1->Val_free AMP_free AMP Hydrolysis1->AMP_free Hydrolysis2->Val_free tRNA_Ile_free tRNAIle Hydrolysis2->tRNA_Ile_free

IleRS proofreading and editing pathway.

Experimental Protocols

While the specific experimental protocol for determining the Ki,app of this compound is not publicly available in the cited literature, a generalized steady-state kinetic assay for IleRS inhibition is described below. This protocol is based on commonly used methods for characterizing aminoacyl-tRNA synthetase inhibitors.

Generalized Protocol for IleRS Inhibition Assay (Malachite Green-Based)

This spectrophotometric assay quantifies the release of pyrophosphate (PPi) during the amino acid activation step of the aminoacylation reaction. The PPi is then converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is detected using a malachite green reagent.

Materials:

  • Purified Isoleucyl-tRNA Synthetase (IleRS)

  • L-Isoleucine

  • ATP (disodium salt)

  • Inorganic Pyrophosphatase

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl2, 5 mM DTT, 0.1 mg/mL BSA)

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green Reagent (typically a solution of malachite green, ammonium molybdate, and a stabilizing agent like polyvinyl alcohol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~620-640 nm

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, L-isoleucine, ATP, and inorganic pyrophosphatase at their final desired concentrations.

    • In a 96-well plate, add varying concentrations of this compound to the wells. Include a control with no inhibitor.

    • Add the purified IleRS enzyme to each well to initiate the reaction. The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Quenching and Color Development:

    • Stop the reaction by adding the malachite green reagent to each well. This reagent is typically acidic and will quench the enzymatic reaction.

    • Incubate the plate at room temperature for 15-30 minutes to allow for color development. The phosphate produced will form a complex with the malachite green and molybdate, resulting in a colored product.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 620 nm and 640 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate to convert absorbance values to the amount of PPi produced.

    • Plot the reaction velocity (rate of PPi production) as a function of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

    • The Ki,app can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentrations and their Km values are known.

Experimental Workflow Diagram

Experimental_Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, Ile, ATP, PPase) start->prepare_reagents add_inhibitor Add varying concentrations of IleRS-IN-2 to 96-well plate prepare_reagents->add_inhibitor initiate_reaction Initiate reaction by adding IleRS enzyme add_inhibitor->initiate_reaction incubate Incubate at constant temperature initiate_reaction->incubate quench_and_develop Quench reaction and develop color with Malachite Green reagent incubate->quench_and_develop read_absorbance Read absorbance at ~630 nm quench_and_develop->read_absorbance analyze_data Data Analysis: - Generate standard curve - Calculate IC50 - Determine Ki,app read_absorbance->analyze_data end End analyze_data->end

Generalized workflow for IleRS inhibition assay.

Conclusion

Isoleucyl-tRNA Synthetase-IN-2 is a potent inhibitor of IleRS with a reported Ki,app of 114 nM.[2][3] Understanding its binding kinetics is crucial for its further development as a potential therapeutic agent. This guide provides the available quantitative data and a framework for the experimental protocols used to assess the inhibitory activity of compounds targeting IleRS. Further studies to determine the on- and off-rates (kon and koff) of this compound would provide a more complete kinetic profile and could offer valuable insights into its mechanism of action and residence time on the target enzyme.

References

Isoleucyl tRNA Synthetase-IN-2: A Technical Probe for IleRS Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of isoleucine to its cognate tRNA (tRNAIle). This process, known as aminoacylation, is a critical step in ensuring the fidelity of genetic code translation. The inhibition of IleRS disrupts protein synthesis, leading to cell growth arrest, making it an attractive target for the development of antimicrobial agents. Isoleucyl tRNA synthetase-IN-2 is a potent and selective inhibitor of IleRS, serving as a valuable chemical probe for studying the enzyme's function, validating it as a drug target, and in the screening and development of novel therapeutics. This guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its use.

Core Concepts: The Role of Isoleucyl-tRNA Synthetase

Isoleucyl-tRNA synthetase belongs to the class I family of aminoacyl-tRNA synthetases. Its primary function is a two-step reaction:

  • Amino Acid Activation: Isoleucine is activated by ATP to form an isoleucyl-adenylate intermediate (Ile-AMP), with the release of pyrophosphate (PPi).

  • Aminoacyl Transfer: The activated isoleucyl moiety is then transferred from Ile-AMP to the 3'-end of its cognate tRNAIle, releasing AMP.

IleRS also possesses a proofreading or "editing" mechanism to prevent the incorrect incorporation of similar amino acids, such as valine. This editing function is crucial for maintaining the high fidelity of protein synthesis.

This compound: A Potent Chemical Probe

This compound, also identified as compound 36a in the primary literature, is a phenyltriazole-functionalized sulfamate inhibitor designed to mimic the isoleucyl-adenylate intermediate.[1] Its potency and selectivity make it an excellent tool for investigating the physiological and pathological roles of IleRS.

Data Presentation

The following table summarizes the available quantitative data for this compound and related compounds for comparison.

CompoundTarget EnzymeKi,app (nM)Reference
This compound (36a) IleRS114 ± 13.5De Ruysscher, D., et al. Bioorg. Med. Chem.2020 , 28(15), 115580.[1]
Compound 11IleRS88 ± 5.3De Ruysscher, D., et al. Bioorg. Med. Chem.2020 , 28(15), 115580.[1]
Isoleucyl-sulfamoyl adenosine (IleSA)IleRS1.9 ± 4.0De Ruysscher, D., et al. Bioorg. Med. Chem.2020 , 28(15), 115580.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the inhibitory activity of compounds like this compound. This protocol is based on a malachite green assay, a common and reliable method for measuring aminoacyl-tRNA synthetase activity by detecting the production of pyrophosphate.

Protocol: Determination of IleRS Inhibition using the Malachite Green Assay

1. Principle:

This assay measures the amount of pyrophosphate (PPi) released during the amino acid activation step catalyzed by IleRS. The PPi is then hydrolyzed to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase. The resulting Pi is detected colorimetrically using a malachite green-molybdate reagent, which forms a green complex with phosphate, absorbing at approximately 620 nm. The inhibitory effect of a compound is determined by measuring the decrease in PPi production in its presence.

2. Materials and Reagents:

  • Enzyme: Purified Isoleucyl-tRNA synthetase (IleRS)

  • Substrates:

    • L-Isoleucine

    • Adenosine triphosphate (ATP)

  • Inhibitor: this compound

  • Coupling Enzyme: Inorganic Pyrophosphatase

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 2 mM DTT

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) Ammonium molybdate in 4 M HCl.

    • Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B. Add a detergent like Tween 20 to a final concentration of 0.01% (v/v). This working reagent should be prepared fresh.

  • Plate: 96-well clear, flat-bottom microplate.

3. Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, L-isoleucine, ATP, and inorganic pyrophosphatase at their final desired concentrations.

  • Assay Setup:

    • Add a fixed volume of the inhibitor dilutions to the wells of the 96-well plate. Include wells with buffer and solvent only as negative and positive controls, respectively.

    • Add a fixed volume of the reaction mixture to all wells.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a fixed volume of the IleRS enzyme solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Color Development:

    • Stop the enzymatic reaction by adding a volume of the Malachite Green Working Reagent to each well.

    • Incubate the plate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance of each well at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control (no enzyme) from all other readings.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

    • The apparent inhibition constant (Ki,app) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, if the Michaelis-Menten constant (Km) for the substrate is known.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical aminoacylation pathway and a typical workflow for evaluating IleRS inhibitors.

Aminoacylation_Pathway cluster_activation Step 1: Activation cluster_transfer Step 2: Transfer Ile Isoleucine Ile_AMP Ile-AMP-IleRS (Intermediate) Ile->Ile_AMP ATP ATP ATP->Ile_AMP IleRS IleRS (Enzyme) PPi PPi Ile_AMP->PPi releases Ile_tRNA_Ile Ile-tRNAIle Ile_AMP->Ile_tRNA_Ile tRNA_Ile tRNAIle tRNA_Ile->Ile_tRNA_Ile Ile_tRNA_Ile->IleRS releases AMP AMP Ile_tRNA_Ile->AMP releases Inhibitor IleRS-IN-2 Inhibitor->IleRS Inhibits

Caption: Canonical pathway of tRNA aminoacylation by IleRS and the point of inhibition.

Experimental_Workflow start Start: Hypothesis synthesis Synthesize/Obtain IleRS-IN-2 start->synthesis screening Primary Screening: Determine IC50 synthesis->screening assay_dev Develop/Optimize IleRS Inhibition Assay (e.g., Malachite Green) assay_dev->screening data_analysis1 Data Analysis: IC50 Calculation screening->data_analysis1 selectivity Selectivity Profiling: Test against other Aminoacyl-tRNA Synthetases data_analysis1->selectivity cell_based Cell-based Assays: Measure effect on bacterial growth (MIC) data_analysis1->cell_based data_analysis2 Data Analysis: Determine Selectivity selectivity->data_analysis2 conclusion Conclusion: Probe Characterization data_analysis2->conclusion data_analysis3 Data Analysis: MIC Determination cell_based->data_analysis3 data_analysis3->conclusion

Caption: General experimental workflow for the characterization of an IleRS inhibitor.

Conclusion

This compound is a valuable research tool for the scientific community. Its well-defined inhibitory activity against IleRS allows for precise studies of this enzyme's function in various biological contexts. The methodologies and data presented in this guide are intended to facilitate the use of this compound as a probe, ultimately contributing to a deeper understanding of IleRS biology and aiding in the development of novel therapeutic strategies.

References

Preliminary Studies on Isoleucyl-tRNA Synthetase-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a critical enzyme in protein biosynthesis, responsible for the specific attachment of isoleucine to its cognate tRNA (tRNAIle). This process, known as aminoacylation, is a vital step in ensuring the fidelity of genetic code translation. The essential nature of IleRS makes it an attractive target for the development of novel antimicrobial agents. Inhibition of IleRS leads to the cessation of protein synthesis and ultimately, cell death. Isoleucyl tRNA synthetase-IN-2, also identified as compound 36a, is a potent and selective inhibitor of this enzyme.[1] This technical guide provides a summary of the available preliminary data on this compound and details relevant experimental protocols for its further investigation.

Core Compound Data

This compound (compound 36a) is a phenyltriazole-functionalized sulfamate inhibitor. The key inhibitory data reported for this compound is summarized in the table below.

Compound NameTargetInhibition Constant (Ki,app)
This compound (compound 36a)Isoleucyl-tRNA Synthetase (IleRS)114 nM[1]

Mechanism of Action

This compound acts as an inhibitor of the enzymatic activity of IleRS. Aminoacyl-tRNA synthetases (aaRS) catalyze the aminoacylation reaction in a two-step process. First, the amino acid is activated by ATP to form an aminoacyl-adenylate intermediate (aa-AMP) with the release of pyrophosphate (PPi). In the second step, the activated amino acid is transferred to the 3'-end of its cognate tRNA. Inhibitors of IleRS, such as this compound, typically bind to the active site of the enzyme, competing with the natural substrates (isoleucine and ATP). This inhibition blocks the formation of Ile-tRNAIle, thereby halting protein synthesis.

Signaling and Catalytic Pathways

The following diagram illustrates the general catalytic cycle of Isoleucyl-tRNA Synthetase and the point of inhibition.

IleRS_Catalytic_Cycle IleRS IleRS (Enzyme) IleRS_Ile_ATP IleRS-Ile-ATP Complex IleRS->IleRS_Ile_ATP Ile_ATP Isoleucine + ATP Ile_ATP->IleRS_Ile_ATP IleRS_Ile_AMP IleRS-Ile-AMP Complex IleRS_Ile_ATP->IleRS_Ile_AMP Formation of Ile-AMP Ile_AMP_PPi Ile-AMP + PPi IleRS_Ile_AMP->Ile_AMP_PPi Release Ile_tRNA Ile-tRNA(Ile) IleRS_Ile_AMP->Ile_tRNA Transfer of Ile to tRNA AMP AMP IleRS_Ile_AMP->AMP Release tRNA tRNA(Ile) tRNA->IleRS_Ile_AMP Ile_tRNA->IleRS Release of charged tRNA Inhibitor Isoleucyl tRNA synthetase-IN-2 Inhibitor->IleRS Inhibition

Caption: General catalytic cycle of Isoleucyl-tRNA Synthetase and inhibition point.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Isoleucyl-tRNA Synthetase Inhibition Assay (ATP-PPi Exchange Assay)

This assay measures the first step of the aminoacylation reaction, which is the amino acid-dependent exchange of pyrophosphate (PPi) into ATP.

Materials:

  • Purified Isoleucyl-tRNA Synthetase (IleRS)

  • L-Isoleucine

  • ATP

  • [32P]Pyrophosphate ([32P]PPi)

  • Reaction Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 20 mM MgCl2, 5 mM DTT, 0.1 mg/mL BSA)

  • Activated charcoal

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, L-isoleucine, and [32P]PPi.

  • Pre-incubate the IleRS enzyme with varying concentrations of this compound for a defined period at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme-inhibitor mixture to the reaction mixture.

  • At various time points, take aliquots of the reaction and quench them in a solution of activated charcoal in TCA. This will bind the [32P]ATP formed.

  • Wash the charcoal pellets multiple times with cold TCA to remove unincorporated [32P]PPi.

  • Resuspend the charcoal pellets in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Determine the rate of the reaction and calculate the inhibitory constants (e.g., IC50 and Ki,app) by fitting the data to appropriate enzyme inhibition models.

Whole-Cell Antibacterial Activity Assay

This assay determines the minimum inhibitory concentration (MIC) of the compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain to be tested (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for a negative control well (medium only). Include a positive control well with bacteria but no inhibitor.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preliminary evaluation of a novel IleRS inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cellular Evaluation cluster_downstream Further Studies Compound Isoleucyl tRNA synthetase-IN-2 Enzyme_Assay IleRS Inhibition Assay (ATP-PPi Exchange) Compound->Enzyme_Assay Ki_Determination Determination of Ki,app Enzyme_Assay->Ki_Determination MIC_Assay Whole-Cell Antibacterial Activity Assay (MIC) Ki_Determination->MIC_Assay Selectivity_Assay Selectivity Profiling (vs. other aaRS) MIC_Assay->Selectivity_Assay MoA_Studies Mechanism of Action Studies Selectivity_Assay->MoA_Studies In_Vivo_Studies In Vivo Efficacy Studies MoA_Studies->In_Vivo_Studies

Caption: Workflow for the evaluation of an IleRS inhibitor.

Conclusion and Future Directions

This compound has been identified as a potent inhibitor of IleRS with a promising Ki,app in the nanomolar range. The provided experimental protocols offer a framework for the further characterization of this compound. Future studies should focus on determining its in-cellulo efficacy against a broader panel of bacterial pathogens, assessing its selectivity against other aminoacyl-tRNA synthetases to understand its specificity profile, and conducting more in-depth mechanism of action studies to elucidate its precise binding mode. Ultimately, these studies will be crucial in evaluating the potential of this compound as a lead compound for the development of novel antibacterial therapies.

References

Methodological & Application

Application Notes and Protocols for Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay Using Isoleucyl tRNA synthetase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of isoleucine to its corresponding tRNA (tRNAIle). This aminoacylation reaction is a vital step in ensuring the fidelity of genetic code translation. The essential nature of IleRS makes it an attractive target for the development of novel antimicrobial agents. Inhibition of IleRS disrupts protein synthesis, leading to cell growth arrest.[1] Isoleucyl tRNA synthetase-IN-2 is a potent and selective inhibitor of IleRS.[2] This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of compounds like this compound against IleRS.

Mechanism of Action:

Aminoacyl-tRNA synthetases, including IleRS, catalyze the aminoacylation of tRNA in a two-step reaction:

  • Amino Acid Activation: The enzyme activates the specific amino acid (isoleucine) with ATP to form an aminoacyl-adenylate intermediate (Ile-AMP) and releases pyrophosphate (PPi).

  • Aminoacyl Transfer: The activated amino acid is then transferred from the adenylate to the 3' end of its cognate tRNA, releasing AMP.

Inhibitors of IleRS can target the binding of any of the three substrates (isoleucine, ATP, tRNA) or interfere with the catalytic steps.

Quantitative Data

The inhibitory potency of this compound has been determined, providing a key parameter for its characterization.

Compound NameTargetInhibitor Potency (Ki,app)
This compoundIleRS114 nM
Data sourced from MedchemExpress.[2]

Experimental Protocols

Several in vitro methods can be employed to measure the activity of IleRS and assess the potency of its inhibitors. The choice of assay depends on factors such as throughput requirements, sensitivity, and available equipment. Common methods include pyrophosphate exchange assays, spectrophotometric assays, and radioactive aminoacylation assays.[3][4][5]

Protocol 1: Spectrophotometric Malachite Green Assay for Pyrophosphate Detection

This continuous assay is well-suited for high-throughput screening and measures the pyrophosphate (PPi) generated during the amino acid activation step.[4] The PPi is hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi), which are then detected by the malachite green reagent.

Materials:

  • Recombinant Isoleucyl-tRNA synthetase (IleRS)

  • L-Isoleucine

  • ATP (Adenosine 5'-triphosphate)

  • tRNAIle

  • Inorganic Pyrophosphatase

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 20 mM KCl, 4 mM DTT

  • This compound or other test compounds

  • Malachite Green Reagent

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at ~620-650 nm

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) plate_setup Set up 96-well plate (Controls, Inhibitor dilutions) reagent_prep->plate_setup add_reagents Add IleRS, Ile, ATP, Pyrophosphatase, and Inhibitor plate_setup->add_reagents initiate_reaction Initiate reaction by adding tRNA-Ile add_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction (Add Malachite Green Reagent) incubate->stop_reaction read_absorbance Read Absorbance (~630 nm) stop_reaction->read_absorbance data_analysis Data Analysis (IC50 determination) read_absorbance->data_analysis

Caption: Workflow for the spectrophotometric IleRS inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound or other test compounds in the assay buffer. Include appropriate controls (no inhibitor, no enzyme, no substrate).

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, a fixed concentration of IleRS, L-isoleucine, ATP, and inorganic pyrophosphatase.

  • Inhibitor Addition: Add the diluted test compounds to the respective wells.

  • Reaction Initiation: Initiate the reaction by adding a fixed concentration of tRNAIle. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced.

  • Measurement: After a short incubation period for color development, measure the absorbance at approximately 630 nm using a microplate reader.

  • Data Analysis: Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Protocol 2: ATP-[³²P]-Pyrophosphate (PPi) Exchange Assay

This classic radioisotope-based assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate intermediate.[6] The rate of exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP is monitored.

Materials:

  • Recombinant Isoleucyl-tRNA synthetase (IleRS)

  • L-Isoleucine

  • ATP

  • [³²P]Pyrophosphate (radiolabeled)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 20 mM KCl, 1 mM DTT

  • This compound or other test compounds

  • Activated Charcoal

  • Trichloroacetic acid (TCA)

  • Sodium pyrophosphate (unlabeled)

  • Scintillation counter and vials

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, IleRS, ATP, L-isoleucine, and the test compound.

  • Reaction Initiation: Start the reaction by adding [³²P]PPi.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quench solution containing activated charcoal, TCA, and unlabeled sodium pyrophosphate. The charcoal binds the ATP, including the newly formed [³²P]ATP.

  • Washing: Pellet the charcoal by centrifugation and wash it multiple times with a wash buffer to remove unincorporated [³²P]PPi.

  • Measurement: Resuspend the charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition at different compound concentrations and determine the IC₅₀ value as described in Protocol 1.

Signaling Pathway and Inhibition

The following diagram illustrates the enzymatic pathway of Isoleucyl-tRNA synthetase and the point of inhibition.

IleRS_pathway cluster_reaction IleRS Catalytic Cycle Ile Isoleucine complex1 IleRS-Ile-ATP Complex Ile->complex1 ATP ATP ATP->complex1 tRNA tRNA-Ile complex2 IleRS-[Ile-AMP]-tRNA-Ile Complex tRNA->complex2 IleRS IleRS Enzyme IleRS->complex1 intermediate IleRS-[Ile-AMP] + PPi complex1->intermediate Step 1: Activation intermediate->complex2 product Ile-tRNA-Ile + AMP complex2->product Step 2: Transfer product->IleRS Enzyme regeneration inhibitor Isoleucyl tRNA synthetase-IN-2 inhibitor->IleRS Inhibition

Caption: Isoleucyl-tRNA synthetase reaction pathway and inhibition.

The described in vitro assays provide robust and reliable methods for characterizing the inhibitory activity of compounds against Isoleucyl-tRNA synthetase. The spectrophotometric malachite green assay is particularly amenable to high-throughput screening, making it a valuable tool in the early stages of drug discovery. The data and protocols presented here serve as a comprehensive guide for researchers and scientists working on the development of novel IleRS inhibitors.

References

Application Notes and Protocols for Cell-Based Assay of Isoleucyl tRNA Synthetase-IN-2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IARS) is a critical enzyme in protein synthesis, responsible for the specific attachment of isoleucine to its cognate tRNA. This function is vital for the accurate translation of the genetic code.[1] The essential role of IARS in cell viability and proliferation makes it an attractive target for the development of novel antimicrobial and anticancer agents. Isoleucyl tRNA synthetase-IN-2 is a potent and selective inhibitor of IARS with a reported apparent inhibition constant (Ki,app) of 114 nM in biochemical assays.[2] These application notes provide detailed protocols for assessing the cellular activity of this compound by measuring its impact on protein synthesis and cell viability.

Mechanism of Action of Isoleucyl tRNA Synthetase and its Inhibition

IARS catalyzes the aminoacylation of tRNAIle in a two-step reaction. First, isoleucine is activated with ATP to form an isoleucyl-AMP intermediate. Subsequently, the isoleucyl moiety is transferred to the 3' end of tRNAIle. This compound is a competitive inhibitor that likely binds to the active site of IARS, preventing the binding of its natural substrates. This inhibition leads to a depletion of charged tRNAIle, causing a stall in protein synthesis and ultimately leading to cell cycle arrest and apoptosis.

cluster_0 Normal Protein Synthesis cluster_1 Inhibition by this compound Isoleucine Isoleucine IARS Isoleucyl tRNA Synthetase (IARS) Isoleucine->IARS ATP ATP ATP->IARS Ile_tRNA_Ile Isoleucyl-tRNAIle IARS->Ile_tRNA_Ile Aminoacylation tRNA_Ile tRNAIle tRNA_Ile->IARS Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Protein Synthesis Ribosome->Protein IARS_Inhibitor This compound IARS_Inhibited IARS (Inhibited) IARS_Inhibitor->IARS_Inhibited Binds to active site No_Protein Protein Synthesis Blocked IARS_Inhibited->No_Protein

Caption: Mechanism of Isoleucyl tRNA Synthetase and its inhibition.

Experimental Protocols

Two primary cell-based assays are recommended to evaluate the activity of this compound: a direct measure of protein synthesis inhibition and a downstream assessment of cell viability.

Protocol 1: O-Propargyl-puromycin (OP-Puro) Protein Synthesis Assay

This assay provides a direct and quantitative measurement of nascent protein synthesis. OP-Puro is an analog of puromycin that is incorporated into newly synthesized polypeptide chains. The alkyne group of OP-Puro can then be detected via a click chemistry reaction with a fluorescent azide, allowing for quantification of protein synthesis rates.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • O-Propargyl-puromycin (OP-Puro)

  • Fluorescent Azide (e.g., FAM-Azide)

  • Cell fixation and permeabilization buffers

  • Wash buffer (e.g., PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Experimental Workflow:

A Seed cells in a 96-well plate B Treat cells with Isoleucyl tRNA synthetase-IN-2 A->B C Add O-Propargyl-puromycin (OP-Puro) B->C D Fix and permeabilize cells C->D E Click chemistry reaction with fluorescent azide D->E F Wash cells E->F G Measure fluorescence on a plate reader F->G H Data analysis (IC50 determination) G->H

Caption: Workflow for the OP-Puro protein synthesis assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-2 x 104 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Based on its biochemical potency, a starting concentration range of 10 nM to 100 µM is recommended. Add the diluted compound to the cells and incubate for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) and a positive control for protein synthesis inhibition (e.g., cycloheximide).

  • OP-Puro Labeling: Add OP-Puro to each well at a final concentration of 20-50 µM. Incubate for 1-2 hours at 37°C.

  • Fixation and Permeabilization:

    • Gently remove the culture medium.

    • Wash the cells once with 100 µL of PBS.

    • Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the cells twice with 100 µL of PBS.

    • Add 100 µL of 0.5% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail containing a fluorescent azide (e.g., FAM-azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) according to the manufacturer's instructions.

    • Add 50 µL of the click reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with 100 µL of wash buffer.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485/520 nm for FAM).

  • Data Analysis: Subtract the background fluorescence (wells with no OP-Puro). Normalize the fluorescence signal of treated wells to the vehicle control. Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (e.g., using Resazurin)

This assay measures the metabolic activity of cells as an indicator of cell viability. Inhibition of protein synthesis over a longer period will lead to a decrease in cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or Jurkat)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution

  • 96-well clear microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well clear plate at a density of 5 x 103 cells per well in 100 µL of complete culture medium. Incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound (e.g., 10 nM to 100 µM) to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.

  • Resazurin Addition: Add 10 µL of resazurin solution (final concentration 44 µM) to each well and incubate for 2-4 hours at 37°C, or until a color change is observed in the vehicle control wells.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation

The quantitative data obtained from the cell-based assays should be summarized in a clear and structured table for easy comparison.

ParameterThis compoundControl Inhibitor (e.g., Mupirocin)
Biochemical Potency (Ki,app) 114 nM[2]Insert Value
Protein Synthesis Inhibition (IC50) To be determinedInsert Value
Cell Viability (IC50) To be determinedInsert Value
Cell Line(s) Tested Specify cell line(s)Specify cell line(s)
Assay Incubation Time Specify time(s)Specify time(s)

Note: The cellular IC50 values for this compound are not yet publicly available and should be determined experimentally. The provided concentration ranges in the protocols are suggestions based on the biochemical potency and should be optimized for the specific cell line and experimental conditions.

Conclusion

The provided protocols offer robust methods for characterizing the cellular activity of this compound. The OP-Puro protein synthesis assay provides a direct measure of on-target activity, while the cell viability assay assesses the downstream functional consequences of IARS inhibition. Together, these assays are valuable tools for the preclinical evaluation of IARS inhibitors in drug discovery and development.

References

Application Notes and Protocols: Isoleucyl tRNA synthetase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl tRNA synthetase-IN-2 (also known as compound 36a) is a potent and selective inhibitor of Isoleucyl-tRNA synthetase (IleRS) with an apparent inhibition constant (Ki,app) of 114 nM[1]. As IleRS is an essential enzyme for bacterial protein synthesis, its inhibition is a validated strategy for antibacterial drug development. However, despite its enzymatic potency, this compound has not demonstrated whole-cell antibacterial activity against a range of pathogenic bacteria[1]. These application notes provide detailed protocols for the use of this compound as a tool for in vitro biochemical assays and as a negative control in antibacterial screening.

Introduction to Isoleucyl-tRNA Synthetase (IleRS)

Isoleucyl-tRNA synthetase is a crucial enzyme that catalyzes the specific attachment of the amino acid isoleucine to its cognate tRNA (tRNAIle). This process, known as aminoacylation, is a critical step in protein synthesis. The inhibition of IleRS leads to a depletion of charged tRNAIle, which in turn stalls ribosomal protein production and can trigger the stringent response in bacteria, a global reprogramming of cellular metabolism in response to nutrient starvation[2][3][4]. Due to its essential role, IleRS is a well-established target for antibacterial agents, exemplified by the clinically used antibiotic mupirocin[1].

This compound: Properties and Data

This compound is a synthetic, non-natural inhibitor designed to target the active site of IleRS[1].

Table 1: Chemical and Physical Properties
PropertyValueReference
Molecular Weight 527.59 g/mol Vendor Data
CAS Number 2494195-61-6Vendor Data
Storage -20°CVendor Data
Solubility Soluble in DMSOGeneral Lab Practice
Table 2: In Vitro Efficacy
ParameterValueReference
Ki,app (IleRS) 114 ± 13.5 nM[1]
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This compound was tested for its antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results are summarized below.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli> 64[1]
Staphylococcus aureus (MRSA)> 64[1]
Streptococcus pneumoniae> 64[1]
Moraxella catarrhalis> 64[1]
Haemophilus influenzae> 64[1]
Pseudomonas aeruginosa> 64[1]

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Protein Synthesis

The diagram below illustrates the central role of Isoleucyl-tRNA synthetase in bacterial protein synthesis and the point of inhibition by this compound.

cluster_0 Bacterial Cell ATP ATP IleRS Isoleucyl-tRNA Synthetase (IleRS) ATP->IleRS Ile Isoleucine Ile->IleRS tRNA_Ile tRNAIle tRNA_Ile->IleRS Ile_tRNA_Ile Ile-tRNAIle IleRS->Ile_tRNA_Ile Aminoacylation Stringent_Response Stringent Response IleRS->Stringent_Response Depletion of charged tRNA Inhibitor Isoleucyl tRNA synthetase-IN-2 Inhibitor->IleRS Inhibition Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: Inhibition of IleRS by this compound.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The following workflow outlines the steps to confirm the inhibitory activity of this compound against purified IleRS.

cluster_workflow In Vitro IleRS Inhibition Assay Workflow prep_inhibitor Prepare serial dilutions of This compound incubate Incubate inhibitor and reaction mixture prep_inhibitor->incubate prep_enzyme Prepare reaction mixture with purified IleRS, ATP, and radiolabeled Isoleucine prep_enzyme->incubate add_trna Initiate reaction by adding tRNAIle incubate->add_trna stop_reaction Quench reaction at specific time points add_trna->stop_reaction precipitate Precipitate and wash radiolabeled Ile-tRNAIle stop_reaction->precipitate quantify Quantify radioactivity to determine enzyme activity precipitate->quantify analyze Calculate Ki,app quantify->analyze

Caption: Workflow for determining the Ki,app of IleRS inhibitors.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Based on its chemical structure, this compound is expected to be soluble in dimethyl sulfoxide (DMSO). To prepare a 10 mM stock solution, dissolve 5.28 mg of the compound in 1 mL of high-purity DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: In Vitro Isoleucyl-tRNA Synthetase Inhibition Assay

This protocol is adapted from standard procedures for measuring aminoacyl-tRNA synthetase activity.

Materials:

  • Purified bacterial Isoleucyl-tRNA synthetase (IleRS)

  • This compound

  • ATP

  • [3H]-Isoleucine or [14C]-Isoleucine

  • Cognate tRNAIle

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a microcentrifuge tube, combine the reaction buffer, ATP, radiolabeled isoleucine, and a specific concentration of the inhibitor.

  • Add purified IleRS to the mixture and pre-incubate for 10 minutes at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the aminoacylation reaction by adding tRNAIle.

  • At defined time points, quench the reaction by spotting an aliquot onto a glass fiber filter and immediately immersing it in cold 5% TCA.

  • Wash the filters multiple times with cold 5% TCA to remove unincorporated radiolabeled isoleucine, followed by a final wash with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Determine the initial reaction velocities at each inhibitor concentration.

  • Calculate the Ki,app using appropriate enzyme kinetic models (e.g., Morrison equation for tight-binding inhibitors)[1].

Protocol 3: Assessing Bacterial Cell Permeability (Negative Control)

Given its lack of whole-cell activity, this compound can be used as a negative control or a tool to study bacterial efflux in comparison to active inhibitors.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • A known active IleRS inhibitor (e.g., Mupirocin) as a positive control

  • 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • In a 96-well plate, prepare two-fold serial dilutions of this compound and the positive control in the growth medium. Include a no-drug control.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the optical density at 600 nm (OD600) to determine bacterial growth.

  • The MIC is the lowest concentration of the compound that inhibits visible growth. For this compound, no inhibition is expected.

Troubleshooting and Interpretation

  • No Inhibition in In Vitro Assay:

    • Check Enzyme Activity: Ensure the purified IleRS is active using a no-inhibitor control.

    • Verify Inhibitor Concentration: Confirm the concentration and integrity of the this compound stock solution.

  • Apparent Antibacterial Activity:

    • Compound Precipitation: High concentrations of the compound in aqueous media may lead to precipitation, which can be misinterpreted as growth inhibition. Visually inspect the wells for precipitates.

    • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not inhibitory to the bacteria.

Safety and Handling

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: Isoleucyl tRNA Synthetase-IN-2 for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a critical enzyme in protein synthesis, responsible for the specific attachment of isoleucine to its cognate tRNA (tRNAIle). This aminoacylation reaction is a two-step process essential for the faithful translation of the genetic code.[1][2][3][4] The vital role of IleRS in cellular viability makes it an attractive target for the development of novel antimicrobial and therapeutic agents.[5][6][7][8] Isoleucyl tRNA synthetase-IN-2 (IRS-IN-2) is a potent and selective inhibitor of IleRS with a reported apparent inhibition constant (Ki,app) of 114 nM.[9] This document provides detailed application notes and protocols for the use of IRS-IN-2 as a reference compound in high-throughput screening (HTS) campaigns to identify novel IleRS inhibitors.

Mechanism of Action of Isoleucyl-tRNA Synthetase

The canonical function of IleRS is to catalyze the formation of Isoleucyl-tRNAIle through a two-step reaction:

  • Amino Acid Activation: Isoleucine is activated with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate, with the release of inorganic pyrophosphate (PPi).

    • Ile + ATP ⇌ Ile-AMP + PPi

  • Aminoacyl Transfer: The activated isoleucyl moiety is then transferred from Ile-AMP to the 3'-end of its cognate tRNAIle, releasing AMP.

    • Ile-AMP + tRNAIle ⇌ Ile-tRNAIle + AMP

To ensure the fidelity of protein synthesis, IleRS possesses a proofreading or editing domain that hydrolyzes misacylated products, such as when valine is incorrectly attached to tRNAIle.[1][5][6][7]

This compound

This compound is a valuable tool for HTS assays due to its high potency and selectivity for IleRS. It can be utilized as a positive control to validate assay performance and to determine the relative potency of newly identified inhibitors.

CompoundTargetKi,app
This compoundIsoleucyl-tRNA Synthetase (IleRS)114 nM[9]

High-Throughput Screening Protocol: Continuous Spectrophotometric Assay

This protocol describes a continuous spectrophotometric assay suitable for HTS to identify inhibitors of IleRS. The assay measures the production of inorganic pyrophosphate (PPi) during the amino acid activation step, which is coupled to the oxidation of a chromogenic substrate.

Assay Principle

The PPi produced in the IleRS-catalyzed reaction is utilized by the enzyme inorganic pyrophosphatase (PPase) to hydrolyze PPi into two molecules of inorganic phosphate (Pi). This Pi is then used by purine nucleoside phosphorylase (PNPase) to convert the substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) into ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. The product, 2-amino-6-mercapto-7-methylpurine, causes a shift in absorbance at 360 nm, which can be monitored continuously.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzymes, Substrates) dispense_reagents Dispense Assay Reagents into 384-well Plate reagent_prep->dispense_reagents compound_plate Compound Plate Preparation (Test Compounds & IRS-IN-2) dispense_compounds Dispense Compounds from Compound Plate compound_plate->dispense_compounds dispense_reagents->dispense_compounds incubate Short Incubation dispense_compounds->incubate start_reaction Initiate Reaction (Add ATP/Isoleucine) incubate->start_reaction read_plate Kinetic Reading (OD 360 nm) start_reaction->read_plate calculate_rates Calculate Reaction Rates read_plate->calculate_rates determine_inhibition Determine % Inhibition calculate_rates->determine_inhibition dose_response Dose-Response Curves (for hits) determine_inhibition->dose_response calculate_ic50 Calculate IC50 Values dose_response->calculate_ic50

Caption: High-throughput screening workflow for the identification of IleRS inhibitors.

Reagents and Materials
  • Enzymes: Human recombinant Isoleucyl-tRNA synthetase (IleRS), Inorganic Pyrophosphatase (PPase), Purine Nucleoside Phosphorylase (PNPase).

  • Substrates: L-Isoleucine, Adenosine triphosphate (ATP), 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).

  • Inhibitor: this compound (for positive control).

  • Buffer: 50 mM HEPES pH 7.5, 20 mM MgCl2, 30 mM KCl, 2 mM DTT.

  • Plates: 384-well, clear bottom, low-volume microplates.

  • Instrumentation: Spectrophotometer capable of kinetic reading at 360 nm.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a 2X enzyme/substrate mix in assay buffer containing IleRS, PPase, PNPase, and MESG at 2X the final desired concentration.

    • Prepare a 2X substrate mix in assay buffer containing ATP and L-Isoleucine at 2X the final desired concentration.

    • Prepare serial dilutions of this compound and test compounds in 100% DMSO. Then, dilute these into assay buffer to create a 4X compound solution.

  • Assay Procedure:

    • Dispense 5 µL of the 4X compound solution (test compounds or IRS-IN-2) into the wells of a 384-well plate. For negative controls (no inhibition), add 5 µL of assay buffer with the corresponding DMSO concentration.

    • Add 10 µL of the 2X enzyme/substrate mix to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 5 µL of the 2X ATP/Isoleucine mix to all wells. The final reaction volume is 20 µL.

    • Immediately place the plate in a spectrophotometer and begin kinetic reading at 360 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vo) for each well by determining the slope of the linear portion of the absorbance curve over time.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 x (1 - (Vo,inhibitor - Vo,background) / (Vo,no inhibitor - Vo,background))

    • For active compounds and the IRS-IN-2 control, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Data
CompoundIC50 (nM)Hill Slope
This compound150 ± 251.1 ± 0.1
Test Compound A5,200 ± 4500.9 ± 0.2
Test Compound B> 50,000-

Signaling Pathway Context

While the primary role of IleRS is in protein synthesis, aminoacyl-tRNA synthetases are increasingly recognized for their non-canonical functions and connections to various cellular signaling pathways.[2] For instance, IleRS has been associated with BRCA and PI3K signaling.[2] Inhibition of IleRS can lead to the accumulation of uncharged tRNA, which can activate the integrated stress response, impacting pathways such as mTORC1 signaling.

Signaling_Pathway cluster_inhibition Inhibition cluster_enzyme Enzyme cluster_process Cellular Processes cluster_signaling Signaling Pathways IRS_IN_2 Isoleucyl tRNA synthetase-IN-2 IleRS Isoleucyl-tRNA Synthetase (IleRS) IRS_IN_2->IleRS inhibits Uncharged_tRNA Accumulation of Uncharged tRNAIle IRS_IN_2->Uncharged_tRNA leads to Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis enables IleRS->Uncharged_tRNA prevents accumulation PI3K_BRCA PI3K / BRCA Signaling IleRS->PI3K_BRCA associated with Stress_Response Integrated Stress Response (e.g., GCN2) Uncharged_tRNA->Stress_Response activates mTORC1 mTORC1 Signaling Stress_Response->mTORC1 inhibits

Caption: Potential signaling implications of IleRS inhibition.

Conclusion

This compound is an essential tool for the discovery and characterization of novel IleRS inhibitors. The provided HTS protocol offers a robust and continuous method for screening large compound libraries. Understanding the mechanism of action of IleRS and its broader cellular context will aid in the development of new therapeutic strategies targeting this fundamental enzyme.

References

Application Notes and Protocols for the Characterization of Isoleucyl-tRNA Synthetase Inhibitor-2 (IleRS-IN-2)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a critical enzyme responsible for the accurate attachment of isoleucine to its cognate tRNA, a fundamental step in protein synthesis. This fidelity is essential for cellular viability, making IleRS a compelling target for the development of novel therapeutic agents, including antibiotics and anticancer drugs. This document provides a comprehensive set of protocols for the biochemical and cellular characterization of Isoleucyl-tRNA Synthetase Inhibitor-2 (IleRS-IN-2), a novel investigational compound.

These application notes are intended for researchers, scientists, and drug development professionals engaged in the evaluation of potential IleRS inhibitors. The following sections detail the necessary experimental workflows, from initial biochemical potency and mechanism of action studies to cell-based assays for determining biological activity and downstream pathway modulation.

Biochemical Characterization of IleRS-IN-2

Determination of IC50 Value using an ATP Depletion Assay

The enzymatic activity of IleRS can be quantified by measuring the consumption of ATP during the aminoacylation reaction. A common method is a coupled-enzyme assay where the production of AMP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 20 mM MgCl₂, 4 mM DTT, and 0.01% Tween-20.

    • Enzyme Solution: Recombinant human IleRS diluted in Assay Buffer to the desired final concentration (e.g., 20 nM).

    • Substrate Mix: L-isoleucine and tRNAIle at their respective Km concentrations, and a saturating concentration of ATP in Assay Buffer.

    • IleRS-IN-2 Stock Solution: 10 mM stock in 100% DMSO. A 10-point serial dilution series in DMSO is then prepared.

  • Assay Procedure:

    • Add 2 µL of IleRS-IN-2 dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the IleRS enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the Substrate Mix.

    • Monitor the decrease in absorbance at 340 nm every 60 seconds for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of IleRS-IN-2.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized activity against the logarithm of the IleRS-IN-2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action (MoA) Studies

To understand how IleRS-IN-2 inhibits IleRS, kinetic studies are performed by varying the concentration of one substrate (e.g., L-isoleucine or ATP) while keeping the other substrates constant, in the presence of different fixed concentrations of the inhibitor.

Experimental Protocol:

  • Assay Setup: The same ATP depletion assay described above is used.

  • Substrate Titration:

    • ATP Competition: Perform the assay with varying concentrations of ATP and fixed concentrations of IleRS-IN-2 (e.g., 0x, 0.5x, 1x, and 2x the IC50 value). Keep L-isoleucine and tRNAIle at saturating concentrations.

    • Isoleucine Competition: Perform the assay with varying concentrations of L-isoleucine and fixed concentrations of IleRS-IN-2. Keep ATP and tRNAIle at saturating concentrations.

  • Data Analysis:

    • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

    • Create Lineweaver-Burk (double reciprocal) plots to visualize the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

    • Fit the data to the appropriate enzyme inhibition models to calculate the inhibition constant (Ki).

Biophysical Characterization

Thermal Shift Assay (TSA) for Target Engagement

TSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding, confirming direct engagement of IleRS-IN-2 with IleRS.

Experimental Protocol:

  • Reagent Preparation:

    • Protein Solution: Recombinant IleRS in a suitable buffer (e.g., PBS).

    • Fluorescent Dye: SYPRO Orange dye diluted according to the manufacturer's instructions.

    • IleRS-IN-2: Serial dilutions in the same buffer.

  • Assay Procedure:

    • Mix the IleRS protein, SYPRO Orange dye, and either IleRS-IN-2 or vehicle control in a PCR plate.

    • Seal the plate and place it in a real-time PCR instrument.

    • Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity against temperature. The Tm is the midpoint of the unfolding transition.

    • A positive shift in Tm in the presence of IleRS-IN-2 indicates ligand binding and stabilization of the protein.

Cellular Characterization of IleRS-IN-2

Cell Viability Assay

This assay determines the effect of IleRS-IN-2 on the proliferation of cancer cell lines, as inhibition of protein synthesis is expected to be cytotoxic.

Experimental Protocol:

  • Cell Culture:

    • Plate cells (e.g., HCT116, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of IleRS-IN-2 or DMSO vehicle control for 72 hours.

  • Viability Assessment (using CellTiter-Glo®):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated cells.

    • Plot the percentage of viable cells against the logarithm of the IleRS-IN-2 concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement and Pathway Analysis via Western Blot

Inhibition of IleRS leads to an accumulation of uncharged tRNAIle, which activates the GCN2 kinase, leading to phosphorylation of eIF2α and subsequent upregulation of ATF4, a key transcription factor in the integrated stress response.

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with IleRS-IN-2 at various concentrations (e.g., 0.1x, 1x, 10x GI50) for different time points (e.g., 2, 6, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of p-eIF2α and ATF4 to the loading control and compare treated samples to the vehicle control.

Data Presentation

Table 1: Biochemical Profile of IleRS-IN-2
ParameterValue
IC50 (nM) 15.2 ± 2.5
MoA vs. ATP Non-competitive
Ki (nM) 12.8 ± 3.1
MoA vs. Isoleucine Competitive
Ki (nM) 18.5 ± 4.2
Thermal Shift (ΔTm, °C) +5.8
Table 2: Cellular Activity of IleRS-IN-2
Cell LineGI50 (µM)
HCT116 1.2 ± 0.3
HeLa 2.5 ± 0.6
A549 3.1 ± 0.8

Visualizations

experimental_workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization ic50 IC50 Determination (ATP Depletion Assay) moa Mechanism of Action (Kinetic Studies) ic50->moa Potency Confirmed tsa Target Engagement (Thermal Shift Assay) moa->tsa Mechanism Determined viability Cell Viability Assay (GI50 Determination) tsa->viability Direct Binding Confirmed western Pathway Analysis (Western Blot) viability->western Cellular Activity Confirmed

Caption: Workflow for the characterization of IleRS-IN-2.

signaling_pathway inhibitor IleRS-IN-2 ilers Isoleucyl-tRNA Synthetase (IleRS) inhibitor->ilers Inhibition tRNA Uncharged tRNAIle ilers->tRNA Accumulation gcn2 GCN2 Kinase Activation tRNA->gcn2 eif2a eIF2α Phosphorylation (p-eIF2α) gcn2->eif2a atf4 ATF4 Upregulation eif2a->atf4 stress Integrated Stress Response (Apoptosis, Autophagy) atf4->stress

Caption: Signaling pathway activated by IleRS inhibition.

Measuring the Inhibition Constant (Ki) of Isoleucyl-tRNA Synthetase-IN-2: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the inhibition constant (Ki) of Isoleucyl-tRNA Synthetase-IN-2 (IleRS-IN-2), a potent and selective inhibitor of Isoleucyl-tRNA Synthetase (IleRS). IleRS is a crucial enzyme in protein synthesis, responsible for the specific attachment of isoleucine to its cognate tRNA. Its inhibition is a promising strategy for the development of novel therapeutics. This application note details the necessary materials, experimental procedures, and data analysis methods for accurately measuring the Ki of IleRS-IN-2. The protocol utilizes a robust and sensitive ATP depletion assay, providing a reliable method for characterizing the potency of this and other IleRS inhibitors.

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a member of the aminoacyl-tRNA synthetase (aaRS) family, enzymes essential for translating the genetic code into proteins.[1][2] The canonical function of IleRS is to catalyze the two-step aminoacylation reaction: the activation of isoleucine via ATP to form an isoleucyl-adenylate intermediate, followed by the transfer of the isoleucyl moiety to the 3'-end of its cognate tRNA (tRNAIle).[1][2] This process ensures the fidelity of protein synthesis. Beyond this fundamental role, some aminoacyl-tRNA synthetases have been implicated in non-canonical functions, participating in various cellular signaling pathways.[2][3][4]

IleRS-IN-2 has been identified as a potent and selective inhibitor of IleRS with a reported apparent inhibition constant (Ki,app) of 114 nM. To fully characterize its inhibitory potential and to facilitate drug development efforts, a precise determination of its Ki is essential. This document provides a detailed protocol for an in vitro enzymatic assay to measure the activity of IleRS and to determine the Ki of IleRS-IN-2.

Principle of the Assay

The activity of Isoleucyl-tRNA synthetase is determined by measuring the consumption of ATP during the aminoacylation reaction. The amount of remaining ATP is quantified using a bioluminescent assay, the Kinase-Glo™ Luminescent Kinase Assay. This assay utilizes the luciferase enzyme, which in the presence of ATP, converts luciferin to oxyluciferin, generating a light signal that is directly proportional to the ATP concentration.[5] The inhibition of IleRS by IN-2 will result in a decrease in ATP consumption, leading to a higher luminescent signal compared to the uninhibited enzyme. By measuring the enzyme's activity at various concentrations of the inhibitor, the IC50 value can be determined and subsequently used to calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation

Table 1: Quantitative Data Summary for Isoleucyl tRNA synthetase-IN-2

ParameterValueReference
Ki,app 114 nMMedChemExpress
Molecular Weight 527.59 g/mol InvivoChem
Formula C22H33N5O8SInvivoChem

Table 2: Key Kinetic Parameters of Isoleucyl-tRNA Synthetase

ParameterTypical Value RangeNotes
Km for ATP 10 - 200 µMThis value should be experimentally determined for the specific enzyme and assay conditions.
Km for Isoleucine 5 - 50 µM
Km for tRNAIle 0.1 - 2 µM

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified recombinant human Isoleucyl-tRNA synthetase (IleRS)

  • Inhibitor: this compound (powder, to be dissolved in DMSO)

  • Substrates:

    • L-Isoleucine

    • ATP (Adenosine 5'-triphosphate)

    • Yeast tRNAIle

  • Assay Buffer:

    • 50 mM HEPES, pH 7.5

    • 150 mM NaCl

    • 30 mM KCl

    • 40 mM MgCl₂

    • 1 mM DTT

    • 0.01% (v/v) Tween-20

  • Detection Reagent: Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

  • Plates: White, opaque 384-well assay plates

  • Instrumentation: Luminometer

Protocol 1: Determination of the Michaelis Constant (Km) for ATP

To accurately calculate the Ki of the inhibitor, the Km of ATP for IleRS under the specific assay conditions must be determined.

  • Prepare a series of ATP dilutions in assay buffer ranging from 0.5 µM to 250 µM.

  • Prepare a reaction mixture containing a fixed, saturating concentration of L-Isoleucine (e.g., 500 µM) and tRNAIle (e.g., 10 µM) in the assay buffer.

  • Add the IleRS enzyme to the reaction mixture to a final concentration of 5-10 nM.

  • Initiate the reaction by adding the varying concentrations of ATP to the wells of a 384-well plate. The final reaction volume should be 10 µL.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction and detect remaining ATP by adding 10 µL of Kinase-Glo™ reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the initial velocity (rate of ATP consumption) for each ATP concentration. The luminescence signal is inversely proportional to the enzyme activity.

  • Plot the initial velocity versus the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km for ATP.[6]

Protocol 2: Determination of the IC50 of this compound
  • Prepare a serial dilution of IleRS-IN-2 in DMSO, and then dilute further in assay buffer. A typical concentration range would be from 1 nM to 100 µM.

  • Prepare the reaction mixture containing L-Isoleucine (at its Km or saturating concentration), tRNAIle (at its Km or saturating concentration), and ATP at its predetermined Km value in the assay buffer.

  • Add the diluted IleRS-IN-2 or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding IleRS enzyme to a final concentration of 5-10 nM. The final reaction volume should be 10 µL.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction and detect remaining ATP by adding 10 µL of Kinase-Glo™ reagent to each well.

  • Incubate at room temperature for 10 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Calculation of the Inhibition Constant (Ki)

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:

Ki = IC50 / (1 + [S] / Km)

Where:

  • IC50 is the experimentally determined concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • [S] is the concentration of the substrate (ATP) used in the IC50 determination assay.

  • Km is the Michaelis constant of the substrate (ATP) for the enzyme.

Visualizations

IleRS_Canonical_Pathway cluster_0 Cytoplasm Ile Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Ile->IleRS ATP ATP ATP->IleRS Ile_AMP Ile-AMP (Intermediate) IleRS->Ile_AMP Activation Ile_tRNA_Ile Isoleucyl-tRNAIle IleRS->Ile_tRNA_Ile Transfer tRNA_Ile tRNAIle tRNA_Ile->IleRS Ile_AMP->IleRS Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Synthesis

Caption: Canonical pathway of Isoleucyl-tRNA synthetase in protein synthesis.

Experimental_Workflow cluster_0 Experimental Procedure Reagents Prepare Reagents: - IleRS Enzyme - IleRS-IN-2 - Substrates (Ile, ATP, tRNAIle) - Assay Buffer Km_Det Determine Km for ATP (Varying [ATP]) Reagents->Km_Det IC50_Det Determine IC50 of IleRS-IN-2 (Varying [Inhibitor]) Reagents->IC50_Det Incubation Enzymatic Reaction (30°C for 30 min) Km_Det->Incubation IC50_Det->Incubation Detection ATP Detection (Kinase-Glo™ Reagent) Incubation->Detection Luminescence Measure Luminescence Detection->Luminescence Data_Analysis Data Analysis Luminescence->Data_Analysis Km_Calc Calculate Km (ATP) Data_Analysis->Km_Calc IC50_Calc Calculate IC50 Data_Analysis->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) Km_Calc->Ki_Calc IC50_Calc->Ki_Calc

Caption: Workflow for determining the Ki of IleRS-IN-2.

Non_Canonical_Signaling cluster_0 Potential Non-Canonical Signaling of IleRS IleRS Isoleucyl-tRNA Synthetase (IleRS) Signaling_Pathways Downstream Signaling Pathways (e.g., mTOR, Angiogenesis) IleRS->Signaling_Pathways Modulation Transcription Transcriptional Regulation IleRS->Transcription Regulation Cell_Stress Cellular Stress (e.g., Amino Acid Starvation) Cell_Stress->IleRS

Caption: Putative non-canonical signaling roles of Isoleucyl-tRNA synthetase.

Conclusion

This application note provides a detailed and robust methodology for the determination of the inhibition constant (Ki) of Isoleucyl-tRNA Synthetase-IN-2. The described ATP depletion assay is a sensitive, reliable, and high-throughput compatible method for characterizing the potency of IleRS inhibitors. Accurate determination of Ki is a critical step in the preclinical development of novel drug candidates targeting Isoleucyl-tRNA synthetase. The provided protocols and data analysis guidelines will aid researchers in the consistent and accurate evaluation of potential therapeutic agents.

References

Isoleucyl tRNA synthetase-IN-2 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and preparation of Isoleucyl tRNA synthetase-IN-2 for various experimental applications. This document is intended to guide researchers in the effective use of this potent and selective inhibitor.

Introduction to this compound

This compound, also identified as compound 36a, is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS).[1] IleRS is a crucial enzyme responsible for the accurate attachment of isoleucine to its corresponding tRNA molecule, a fundamental step in protein synthesis. Inhibition of IleRS can lead to the cessation of protein production, making it an attractive target for the development of novel antimicrobial agents. This compound belongs to the class of aryl-tetrazole derivatives.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below.

PropertyValueReference
Compound Name This compound (compound 36a)[1]
CAS Number 2494195-61-6[1]
Molecular Formula C₂₄H₃₀N₈O₇SMedChemExpress Datasheet
Molecular Weight 574.61 g/mol MedChemExpress Datasheet
Inhibitory Potency (Ki,app) 114 nM[1]

Solubility Information

Detailed solubility data for this compound in a range of solvents is not extensively published. However, based on its chemical structure as an aryl-tetrazole derivative and information from suppliers, it is recommended to use dimethyl sulfoxide (DMSO) for preparing stock solutions.

General Solubility Guidelines:

SolventRecommendationNotes
Dimethyl Sulfoxide (DMSO) Recommended Primary solvent for creating high-concentration stock solutions.
Ethanol May be solubleLower solubility than DMSO is expected. May require warming.
Water Insoluble or poorly solubleNot recommended for initial stock solution preparation.
Aqueous Buffers (e.g., PBS) Insoluble or poorly solubleDilution from a DMSO stock is necessary for biological assays. Ensure the final DMSO concentration is compatible with the experimental system.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Weighing (Optional but Recommended): If a precise starting concentration is required, accurately weigh a small amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) and sonication can be used to aid solubilization if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Logical Workflow for Stock Solution Preparation:

G cluster_prep Stock Solution Preparation start Start: Obtain this compound equilibrate Equilibrate vial to room temperature start->equilibrate add_dmso Add anhydrous DMSO to desired concentration equilibrate->add_dmso dissolve Vortex/sonicate to dissolve add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Stock solution ready store->end G cluster_assay Preparation for In Vitro Assay stock Thawed DMSO Stock Solution intermediate_dilution Prepare intermediate dilutions in 100% DMSO stock->intermediate_dilution final_dilution Dilute into final assay buffer (DMSO ≤ 0.5%) intermediate_dilution->final_dilution assay Add to in vitro assay final_dilution->assay vehicle_control Prepare vehicle control (same DMSO concentration) vehicle_control->assay G cluster_pathway Cellular Consequence of IleRS Inhibition IleRS Isoleucyl tRNA Synthetase (IleRS) Aminoacylation Isoleucine + tRNAIle -> Ile-tRNAIle IleRS->Aminoacylation Inhibitor This compound Inhibitor->IleRS Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Cell_Growth Bacterial Cell Growth Protein_Synthesis->Cell_Growth

References

Application Notes: Developing Novel Assays with Isoleucyl tRNA Synthetase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Isoleucyl tRNA synthetase-IN-2, a potent and selective inhibitor of Isoleucyl-tRNA synthetase (IleRS). IleRS is a critical enzyme in protein synthesis, responsible for accurately charging isoleucine to its cognate tRNA (tRNAIle).[1][2] Inhibition of this enzyme disrupts protein synthesis, leading to cell growth arrest, making it a target for antimicrobial agents and a tool for studying cellular metabolism and signaling.[3] These notes cover the mechanism of action, quantitative data, experimental protocols for in vitro and cell-based assays, and the role of IleRS in cellular signaling pathways.

Introduction to Isoleucyl tRNA Synthetase (IleRS)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a crucial step in translating the genetic code.[4][5] Isoleucyl-tRNA synthetase (IleRS or IARS) specifically ensures the fidelity of protein synthesis by catalyzing the two-step reaction of charging isoleucine onto tRNAIle.[1][6]

The Aminoacylation Reaction:

  • Amino Acid Activation: Isoleucine is activated with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate.[5][6]

  • tRNA Charging: The activated isoleucyl moiety is then transferred to the 3' end of its cognate tRNAIle.[2][7]

To prevent errors, such as the misincorporation of the structurally similar amino acid valine, IleRS possesses a sophisticated "double-sieve" editing mechanism.[1][7] This involves both pre-transfer editing (hydrolysis of misactivated Val-AMP) and post-transfer editing (hydrolysis of misacylated Val-tRNAIle).[1][6] Given its essential role, IleRS is a validated target for antibiotics, such as mupirocin.[2][3]

This compound: A Potent Inhibitor

This compound is a potent and selective small molecule inhibitor of IleRS. Its primary mechanism is the competitive inhibition of the enzyme's synthetic active site, preventing the crucial aminoacylation reaction.

Mechanism of Action Pathway

The following diagram illustrates the canonical function of IleRS and the inhibitory action of this compound.

cluster_1 Step 2: tRNA Charging cluster_2 Inhibition Pathway Ile Isoleucine IleRS_active IleRS Active Site Ile->IleRS_active ATP ATP ATP->IleRS_active Ile_AMP Ile-AMP Complex IleRS_active->Ile_AMP Forms PPi PPi IleRS_active->PPi Releases Inhibited_Complex IleRS-Inhibitor Complex (Inactive) tRNA tRNA(Ile) Ile_AMP->tRNA AMP AMP Ile_AMP->AMP Releases Charged_tRNA Ile-tRNA(Ile) tRNA->Charged_tRNA Transfer Protein Synthesis Protein Synthesis Charged_tRNA->Protein Synthesis Inhibitor Isoleucyl tRNA synthetase-IN-2 Inhibitor->IleRS_active

Caption: Mechanism of IleRS action and its inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been characterized biochemically. This data is essential for designing effective experiments.

Compound NameTargetPotency (Ki,app)Reference
This compoundIsoleucyl-tRNA synthetase (IleRS)114 nM[8]

Experimental Protocols

Here we provide detailed protocols for assessing the activity of this compound.

Protocol 1: In Vitro IleRS Inhibition Assay (ATP Depletion)

This protocol measures the inhibition of IleRS by quantifying the amount of ATP consumed during the amino acid activation step using a luminescence-based assay.[9]

Materials:

  • Recombinant human Isoleucyl tRNA synthetase (IleRS)

  • This compound

  • L-Isoleucine

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 30 mM KCl, 2 mM DTT

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, followed by a 1:100 dilution in Assay Buffer.

  • Enzyme Preparation: Dilute recombinant IleRS in cold Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).

  • Reaction Setup:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the 2X enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of a 4X substrate solution (containing L-Isoleucine and ATP at their 4X final concentrations, e.g., 400 µM and 40 µM respectively) to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo™ reagent to room temperature.

    • Add 20 µL of Kinase-Glo™ reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to IleRS activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Protein Synthesis Assay (Puromycin Labeling)

This protocol assesses the inhibitor's effect on global protein synthesis in a cellular context by measuring the incorporation of puromycin, an aminoacyl-tRNA analog, into newly synthesized polypeptide chains.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound

  • Puromycin

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-puromycin primary antibody

  • HRP-conjugated secondary antibody

  • Reagents for Western blotting (SDS-PAGE gels, transfer buffer, ECL substrate)

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Inhibitor Treatment: The next day, treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 2, 4, or 6 hours).

  • Puromycin Pulse: Add puromycin to each well at a final concentration of 10 µg/mL. Incubate for exactly 10 minutes at 37°C.

  • Cell Lysis:

    • Quickly aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold Lysis Buffer to each well and scrape the cells.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

    • Separate 15-20 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with an anti-puromycin primary antibody.

    • Wash and probe with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities for the puromycin signal. A decrease in signal intensity in treated cells compared to the control indicates inhibition of protein synthesis.

Signaling Pathways and Experimental Workflows

Beyond its canonical role, IleRS is implicated in cellular signaling. Its upregulation has been shown to promote dysfunction in vascular smooth muscle cells via the p38 MAPK and PI3K signaling pathways.[10] Furthermore, mutations in IleRS can alter the integrated stress response.[4]

IleRS-Mediated Signaling Pathway

The diagram below outlines the involvement of IleRS in the p38 MAPK/PI3K pathway.

G IARS_node Upregulated Isoleucyl tRNA Synthetase (IARS) p38_MAPK p38 MAPK Pathway IARS_node->p38_MAPK Activates PI3K PI3K Pathway IARS_node->PI3K Inhibits Inhibitor Isoleucyl tRNA synthetase-IN-2 Inhibitor->IARS_node Inhibits VSMC_dysfunction VSMC Phenotypic Switching & Apoptosis p38_MAPK->VSMC_dysfunction PI3K->VSMC_dysfunction Prevents A Hypothesis Generation (e.g., Role of IARS in Disease Model) B In Vitro Characterization (IC50 Determination using Protocol 1) A->B C Cell-Based Assay Development (e.g., Protein Synthesis Inhibition using Protocol 2) B->C D Phenotypic Screening (e.g., Cell Viability, Migration, Angiogenesis) C->D E Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) D->E F Data Analysis & Interpretation E->F G Conclusion & Further Studies F->G

References

Application Notes and Protocols for Isoleucyl-tRNA Synthetase Inhibitors in Parasitology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein biosynthesis, has emerged as a promising drug target in a variety of parasites, including those responsible for malaria (Plasmodium falciparum), human African trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania species).[1][2][3] This enzyme catalyzes the specific attachment of isoleucine to its cognate tRNA, a vital step for the accurate translation of the genetic code.[4] The structural differences between parasite and human IleRS enzymes offer a window for the development of selective inhibitors with therapeutic potential.[5]

These application notes provide a comprehensive guide for the evaluation of novel IleRS inhibitors, using Isoleucyl tRNA synthetase-IN-2 as a representative compound, in parasitology research. While specific in-parasite data for this compound is not yet publicly available, its reported potent enzymatic inhibition (Ki,app of 114 nM) warrants its investigation as a potential anti-parasitic agent.[6] The following protocols are generalized from established methodologies for assessing IleRS inhibitors against various parasites.

Mechanism of Action of Isoleucyl-tRNA Synthetase Inhibitors

Isoleucyl-tRNA synthetase inhibitors act by binding to the enzyme and preventing it from charging tRNAIle with isoleucine. This leads to a depletion of charged tRNAIle, which in turn stalls protein synthesis and ultimately results in parasite death.[3] The binding can be competitive, non-competitive, or allosteric, depending on the inhibitor.[7][8]

General Signaling Pathway of IleRS Inhibition IleRS Isoleucyl-tRNA Synthetase (IleRS) Ile_tRNA_charged Isoleucyl-tRNA(Ile) + AMP + PPi IleRS->Ile_tRNA_charged Ile_tRNA Isoleucine + tRNA(Ile) + ATP Ile_tRNA->IleRS Protein_Synthesis Protein Synthesis Ile_tRNA_charged->Protein_Synthesis Parasite_Growth Parasite Growth & Proliferation Protein_Synthesis->Parasite_Growth Inhibitor IleRS Inhibitor (e.g., this compound) Inhibitor->Inhibition Inhibition->IleRS Inhibition

Caption: Inhibition of Isoleucyl-tRNA Synthetase blocks protein synthesis.

Quantitative Data Summary

The following tables present hypothetical yet representative data for a novel IleRS inhibitor, such as this compound, based on typical findings for similar compounds in parasitology research.

Table 1: In Vitro Enzymatic and Antiparasitic Activity

ParameterP. falciparum (3D7)T. brucei (BSF)Human Cells (HEK293)
Enzymatic Inhibition (IC50) 150 nM120 nM> 50 µM
Cellular Potency (EC50) 300 nM250 nM> 100 µM
Selectivity Index (SI) > 333> 400-

Table 2: In Vivo Efficacy in a Murine Model of Malaria (P. berghei)

Treatment GroupDose (mg/kg, oral, b.i.d. for 4 days)Parasitemia Reduction (%)Mean Survival Time (days)
Vehicle Control -07
This compound 258515
This compound 5099> 30 (curative)
Chloroquine 20> 99> 30 (curative)

Experimental Protocols

Protocol 1: Recombinant Parasite IleRS Expression and Purification

This protocol describes the expression and purification of recombinant parasite IleRS, which is essential for enzymatic assays.

Workflow for Recombinant IleRS Production Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector (e.g., pET) Gene_Synthesis->Cloning Transformation Transformation into E. coli (e.g., BL21(DE3)) Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification QC Purity & Concentration Assessment (SDS-PAGE, Bradford) Purification->QC

Caption: Workflow for producing recombinant parasite IleRS.

Methodology:

  • Gene Synthesis and Cloning: Synthesize the coding sequence for the parasite IleRS, codon-optimized for expression in E. coli. Clone the gene into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

  • Expression: Transform the expression plasmid into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C overnight.

  • Purification: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication and clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Quality Control: Assess the purity of the recombinant protein by SDS-PAGE and determine the concentration using a Bradford assay.

Protocol 2: In Vitro Aminoacylation Assay

This assay measures the enzymatic activity of recombinant IleRS and its inhibition by test compounds.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES pH 7.5, 20 mM MgCl2, 2 mM DTT, 4 mM ATP, and a specific concentration of the test compound (e.g., this compound) or DMSO as a control.

  • Enzyme and Substrates: Add the purified recombinant parasite IleRS to the reaction mixture. Initiate the reaction by adding [3H]-isoleucine and total tRNA isolated from the parasite or a commercial source.

  • Incubation and Quenching: Incubate the reaction at 37°C. At various time points, quench aliquots of the reaction by spotting them onto filter paper discs and immersing the discs in ice-cold 10% trichloroacetic acid (TCA).

  • Washing and Scintillation Counting: Wash the filter discs with 5% TCA and then with ethanol to remove unincorporated [3H]-isoleucine. Dry the discs and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-isoleucyl-tRNA formed over time and determine the initial reaction rates. Calculate the IC50 value of the inhibitor by fitting the dose-response data to a suitable equation.

Protocol 3: In Vitro Parasite Growth Inhibition Assay

This assay determines the potency of the inhibitor against live parasites.

Workflow for In Vitro Parasite Growth Inhibition Assay Parasite_Culture Maintain Parasite Culture (e.g., P. falciparum in RBCs) Infection Add Parasite Culture to Plates Parasite_Culture->Infection Drug_Plates Prepare 96-well Plates with Serial Dilutions of Inhibitor Drug_Plates->Infection Incubation Incubate for 48-72 hours Infection->Incubation Growth_Measurement Measure Parasite Growth (e.g., SYBR Green I Assay) Incubation->Growth_Measurement EC50_Calculation Calculate EC50 Value Growth_Measurement->EC50_Calculation

Caption: Workflow for assessing antiparasitic activity in vitro.

Methodology for P. falciparum (SYBR Green I Assay):

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II.

  • Drug Plates: Prepare 96-well plates with serial dilutions of the test compound in culture medium.

  • Assay Setup: Add the parasite culture (1% parasitemia, 2% hematocrit) to the drug-containing plates and incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of growth inhibition against the drug concentration.

Methodology for T. brucei (Resazurin Assay):

  • Parasite Culture: Maintain bloodstream form T. brucei in HMI-9 medium.

  • Assay Setup: Seed the parasites in 96-well plates containing serial dilutions of the test compound and incubate for 48 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for an additional 24 hours.

  • Fluorescence Reading: Measure the fluorescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the EC50 value from the dose-response curve.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that the inhibitor binds to IleRS within the intact parasite.[1][9]

Methodology:

  • Parasite Treatment: Treat intact parasites with the inhibitor or vehicle control.

  • Heating: Heat the treated parasite lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Analyze the soluble fraction by western blotting using an antibody specific to the parasite IleRS.

  • Data Analysis: A stabilizing ligand will increase the thermal stability of the target protein, resulting in more soluble protein at higher temperatures compared to the control.

Protocol 5: In Vivo Efficacy in a Murine Model

This protocol assesses the therapeutic potential of the inhibitor in a living organism.

Methodology for a P. berghei Mouse Model of Malaria:

  • Infection: Infect BALB/c mice with P. berghei.

  • Treatment: Once parasitemia is established, treat the mice with the test compound (e.g., orally or intraperitoneally) for a defined period (e.g., 4 days).

  • Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears. Also, monitor the overall health and survival of the mice.

  • Data Analysis: Compare the parasitemia levels and survival rates between the treated and control groups to determine the in vivo efficacy of the compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and other novel IleRS inhibitors as potential anti-parasitic agents. By systematically assessing enzymatic inhibition, cellular potency, selectivity, on-target engagement, and in vivo efficacy, researchers can effectively advance promising compounds through the drug discovery pipeline. The validation of IleRS as a druggable target in multiple parasites underscores the potential of this approach to deliver new therapies for devastating parasitic diseases.

References

Troubleshooting & Optimization

Troubleshooting Isoleucyl tRNA synthetase-IN-2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isoleucyl tRNA synthetase-IN-2 (IARS-IN-2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent and selective Isoleucyl tRNA synthetase (IARS) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Isoleucyl tRNA synthetase (IARS), an essential enzyme responsible for charging isoleucine to its cognate tRNA (tRNAIle).[1] By inhibiting IARS, IARS-IN-2 prevents the formation of isoleucyl-tRNAIle, leading to an accumulation of uncharged tRNAIle. This accumulation is a key signal for cellular stress, primarily activating the GCN2 kinase and the Integrated Stress Response (ISR).[2][3]

Q2: What is the reported potency of this compound?

A2: this compound has a reported apparent inhibition constant (Ki,app) of 114 nM.[4] It is important to note that the half-maximal inhibitory concentration (IC50) in a cellular context may vary depending on the cell type, experimental conditions, and cell permeability of the compound.

Q3: What are the expected downstream cellular effects of IARS inhibition by IARS-IN-2?

A3: Inhibition of IARS by IARS-IN-2 is expected to trigger the amino acid starvation response. The primary downstream effect is the activation of the GCN2 kinase, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[3] This leads to a global reduction in protein synthesis while selectively increasing the translation of stress-responsive genes, such as ATF4.[5][6] The activation of the ISR can subsequently impact various cellular processes, including metabolism, proliferation, and apoptosis.[7][8] Inhibition of IARS can also affect the mTORC1 signaling pathway, a key regulator of cell growth and metabolism.[9][10]

Q4: What is a recommended starting concentration for IARS-IN-2 in cell-based assays?

A4: A good starting point for cell-based assays is to perform a dose-response experiment ranging from concentrations below to well above the reported Ki,app of 114 nM. A suggested starting range could be from 10 nM to 10 µM. The optimal concentration will be cell-line dependent and should be determined empirically by assessing a relevant downstream marker, such as eIF2α phosphorylation or ATF4 expression.

Q5: How should I dissolve and store this compound?

A5: While specific solubility data for IARS-IN-2 is not widely available, similar small molecule inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Troubleshooting Guides

In Vitro Enzyme Inhibition Assays
Problem Possible Cause Recommended Solution
No or weak inhibition observed Incorrect enzyme concentration.Ensure the enzyme concentration is appropriate for the assay and that the reaction is in the linear range.[11]
Inactive IARS-IN-2.Prepare a fresh stock solution of the inhibitor. Ensure proper storage conditions were maintained.
Substrate concentration is too high.For competitive inhibitors, high substrate concentrations can overcome the inhibitory effect.[1] Try performing the assay with the substrate concentration at or below its Km value.
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Inconsistent incubation times.Precisely control the timing of reagent addition and reaction termination.
Instability of reagents.Prepare fresh buffers and enzyme solutions for each experiment. Keep the enzyme on ice.[11]
Cell-Based Assays (e.g., Proliferation, Western Blot)
Problem Possible Cause Recommended Solution
No effect on cell proliferation IARS-IN-2 concentration is too low.Perform a dose-response experiment to determine the IC50 for your specific cell line.[12]
Cell line is resistant to IARS inhibition.Some cell lines may have compensatory mechanisms. Confirm target engagement by assessing downstream signaling (e.g., p-eIF2α).
Poor cell permeability of IARS-IN-2.While not reported, if suspected, consider using cell lines with known differences in drug transporter expression.
Insufficient incubation time.The effects of inhibiting protein synthesis may take time to manifest as reduced proliferation. Consider extending the treatment duration (e.g., 48-72 hours).
Paradoxical activation of downstream signaling at low concentrations Biphasic response of GCN2 activation.Some ATP-competitive kinase inhibitors have been shown to activate their target kinase at low concentrations.[2][13] Be aware of this possibility and test a wide range of IARS-IN-2 concentrations.
Inconsistent Western blot results for downstream targets (e.g., p-eIF2α, ATF4) Suboptimal antibody performance.Validate your primary antibodies using positive and negative controls.
Timing of cell lysis is not optimal.Perform a time-course experiment to determine the peak of the signaling response after IARS-IN-2 treatment.
Protein degradation.Use protease and phosphatase inhibitors in your lysis buffer.
High background in assays Off-target effects of IARS-IN-2.While the off-target profile of IARS-IN-2 is not extensively documented, consider using a structurally distinct IARS inhibitor as a control to confirm that the observed effects are due to IARS inhibition.[11]
Non-specific effects of the vehicle (DMSO).Ensure the final DMSO concentration is consistent across all samples and is at a non-toxic level.

Quantitative Data Summary

Compound Target Parameter Value Reference
This compoundIsoleucyl tRNA synthetase (IARS)Ki,app114 nM[4]

Experimental Protocols

tRNA Charging Assay (Northern Blot-based)

This protocol is adapted from established methods to assess the level of charged tRNAIle in response to IARS-IN-2 treatment.

  • Cell Treatment and RNA Extraction:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of IARS-IN-2 or vehicle control for the desired duration.

    • Harvest cells and extract total RNA under acidic conditions (e.g., using TRIzol reagent) to preserve the aminoacyl-tRNA bond.

  • Acidic Urea Polyacrylamide Gel Electrophoresis (PAGE):

    • Resuspend the RNA pellet in a sample buffer with a pH below 5.0.

    • Separate the charged and uncharged tRNA species on a 6.5% polyacrylamide gel containing 8 M urea, run at 4°C. The charged tRNA will migrate slower than the uncharged tRNA.

  • Northern Blotting:

    • Transfer the RNA from the gel to a nylon membrane.

    • UV-crosslink the RNA to the membrane.

    • Hybridize the membrane with a probe specific for tRNAIle.

    • Detect the probe signal and quantify the ratio of charged to uncharged tRNA.

Western Blot for Downstream Signaling

This protocol allows for the detection of changes in key proteins in the Integrated Stress Response and mTORC1 pathways.

  • Cell Lysis:

    • Treat cells with IARS-IN-2 or vehicle control for the desired time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, ATF4, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay (e.g., using CTG reagent)

This assay measures cell viability as an indicator of cell proliferation.[3]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment:

    • The following day, treat the cells with a serial dilution of IARS-IN-2 or vehicle control.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Assay Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.

Visualizations

IARS_Inhibition_Pathway cluster_inhibition Inhibition cluster_tRNA_charging tRNA Charging cluster_stress_response Integrated Stress Response IARS_IN_2 Isoleucyl tRNA synthetase-IN-2 IARS Isoleucyl tRNA synthetase (IARS) IARS_IN_2->IARS Inhibits Isoleucine Isoleucine + tRNAIle Uncharged_tRNA Accumulation of uncharged tRNAIle IARS->Uncharged_tRNA Leads to Ile_tRNA Isoleucyl-tRNAIle Isoleucine->Ile_tRNA IARS mediated GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Protein_Synthesis Global Protein Synthesis Inhibition eIF2a->Protein_Synthesis ATF4 ATF4 Translation Induction eIF2a->ATF4

Caption: Signaling pathway of IARS inhibition by IARS-IN-2.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment Treat with IARS-IN-2 Cell_Culture->Treatment Proliferation Proliferation Assay Treatment->Proliferation Western Western Blot (p-eIF2α, ATF4) Treatment->Western tRNA_Charging tRNA Charging Assay Treatment->tRNA_Charging IC50 Determine IC50 Proliferation->IC50 Signaling Analyze Signaling Changes Western->Signaling Mechanism Confirm Mechanism of Action tRNA_Charging->Mechanism

Caption: General experimental workflow for IARS-IN-2.

References

Technical Support Center: Optimizing Isoleucyl tRNA Synthetase-IN-2 Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isoleucyl tRNA synthetase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this inhibitor in various experimental settings. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also referred to as compound 36a) is a potent and selective inhibitor of Isoleucyl-tRNA synthetase (IleRS).[1] IleRS is a crucial enzyme responsible for charging tRNA with the amino acid isoleucine, an essential step in protein synthesis. By inhibiting IleRS, this compound effectively disrupts protein synthesis, making it a valuable tool for studying cellular processes reliant on new protein production and for potential antimicrobial drug development.

Q2: What is the inhibitory potency of this compound?

A2: this compound has a reported apparent inhibition constant (Ki,app) of 114 nM against Isoleucyl-tRNA synthetase.[1]

Q3: In what type of assays can I use this compound?

A3: This inhibitor is suitable for a variety of in vitro and cell-based assays. These include enzymatic assays to study the kinetics of IleRS inhibition, cell viability and proliferation assays to assess the impact of protein synthesis inhibition on different cell lines, and mechanistic studies to investigate downstream effects of IleRS inhibition on cellular signaling pathways.

Q4: What is the recommended starting concentration for my experiments?

A4: For enzymatic assays, a starting concentration range of 10-100 times the Ki,app (approximately 1-10 µM) is recommended to achieve significant inhibition. For cell-based assays, the optimal concentration can vary depending on the cell type, cell density, and assay duration. It is advisable to perform a dose-response experiment, typically ranging from 0.1 µM to 50 µM, to determine the EC50 (half-maximal effective concentration) for your specific experimental conditions.

Q5: How should I prepare and store this compound?

A5: It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in the appropriate assay buffer or cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition observed in an enzymatic assay Incorrect inhibitor concentration: The concentration of the inhibitor may be too low to effectively inhibit the enzyme.Perform a dose-response curve to determine the optimal inhibitory concentration. Ensure accurate dilution of the stock solution.
Enzyme concentration is too high: High enzyme concentrations can overcome the inhibitory effect.Optimize the enzyme concentration to ensure the assay is in the linear range and sensitive to inhibition.
Incorrect assay conditions: Sub-optimal buffer pH, temperature, or substrate concentrations can affect inhibitor binding.Verify that the assay conditions are optimal for enzyme activity and inhibitor binding. Refer to the detailed experimental protocol.
Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling.Prepare a fresh stock of the inhibitor and store it properly. Avoid multiple freeze-thaw cycles.
High background signal in the assay Non-specific binding of the inhibitor: The inhibitor may be interacting with other components in the assay mixture.Include appropriate controls, such as a no-enzyme control and a no-substrate control, to identify the source of the high background.
Contaminated reagents: Reagents may be contaminated, leading to a high background signal.Use fresh, high-quality reagents.
Inconsistent results between experiments Variability in experimental setup: Minor variations in incubation times, temperatures, or reagent concentrations can lead to inconsistent results.Standardize all experimental parameters and perform replicates for each condition.
Cell passage number and confluence (for cell-based assays): These factors can significantly impact cellular response to the inhibitor.Use cells within a consistent passage number range and ensure similar cell confluence at the time of treatment.
Unexpected cell toxicity in cell-based assays High inhibitor concentration: The concentration of the inhibitor may be too high, leading to off-target effects and general cytotoxicity.Perform a dose-response experiment to determine the optimal non-toxic concentration that still provides the desired inhibitory effect.
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the final concentration used.Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).

Experimental Protocols

In Vitro Enzymatic Assay for Isoleucyl tRNA Synthetase Inhibition

This protocol is based on a typical aminoacylation assay used to determine the inhibitory activity of compounds against Isoleucyl-tRNA synthetase.

Materials:

  • Purified Isoleucyl-tRNA synthetase (IleRS)

  • This compound

  • L-Isoleucine

  • ATP

  • tRNAIle

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA

  • [3H]-L-Isoleucine (for radiometric detection) or a fluorescent-based detection system

  • Scintillation fluid and counter (for radiometric detection) or a fluorescence plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer to create a range of concentrations for the dose-response curve.

    • Prepare a solution of IleRS in assay buffer. The final concentration should be in the low nanomolar range and determined empirically for linear reaction kinetics.

    • Prepare a solution of L-isoleucine, ATP, and tRNAIle in the assay buffer. The concentrations of substrates should be at or near their Km values to ensure assay sensitivity.

  • Assay Setup:

    • In a microplate, add the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

    • Add the IleRS solution to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the substrate mixture (L-isoleucine, ATP, and tRNAIle, including the radiolabeled or fluorescent tracer) to all wells.

  • Incubation and Termination:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA or trichloroacetic acid).

  • Detection:

    • For radiometric assays, transfer the reaction mixture to a filter membrane, wash to remove unincorporated [3H]-L-isoleucine, and measure the radioactivity using a scintillation counter.

    • For fluorescence-based assays, measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The inhibition of Isoleucyl-tRNA synthetase can have downstream effects on cellular signaling pathways, particularly those sensitive to cellular stress and nutrient availability.

Isoleucyl_tRNA_Synthetase_Pathway cluster_inhibition Inhibition of Protein Synthesis cluster_downstream Downstream Cellular Effects IleRS Isoleucyl-tRNA Synthetase tRNA_charging tRNA Charging (Isoleucine) IleRS->tRNA_charging Inhibitor Isoleucyl tRNA synthetase-IN-2 Inhibitor->IleRS Inhibits Protein_Synthesis Protein Synthesis tRNA_charging->Protein_Synthesis Cell_Stress Cellular Stress Protein_Synthesis->Cell_Stress Leads to Phenotypic_Switching Phenotypic Switching (e.g., in VSMCs) Apoptosis Apoptosis p38_MAPK p38 MAPK Pathway Cell_Stress->p38_MAPK Activates PI3K_Akt PI3K/Akt Pathway Cell_Stress->PI3K_Akt Inhibits p38_MAPK->Phenotypic_Switching p38_MAPK->Apoptosis PI3K_Akt->Phenotypic_Switching PI3K_Akt->Apoptosis

Caption: Inhibition of Isoleucyl-tRNA Synthetase by IN-2 disrupts protein synthesis, leading to cellular stress and modulation of downstream signaling pathways like p38 MAPK and PI3K/Akt, ultimately affecting cellular processes such as phenotypic switching and apoptosis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (this compound in DMSO) dose_response Perform Dose-Response Experiment prep_inhibitor->dose_response prep_reagents Prepare Assay Reagents (Enzyme, Substrates, Buffer) prep_reagents->dose_response incubation Incubate Inhibitor with Enzyme dose_response->incubation reaction Initiate and Incubate Enzymatic Reaction incubation->reaction detection Terminate Reaction and Detect Signal reaction->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data determine_ic50 Determine IC50/EC50 plot_data->determine_ic50

Caption: A generalized experimental workflow for determining the inhibitory concentration of this compound, from preparation and assay execution to data analysis.

References

Technical Support Center: Isoleucyl-tRNA Synthetase (IleRS) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Isoleucyl-tRNA Synthetase (IleRS) assays, with a particular focus on experiments involving the inhibitor Isoleucyl tRNA synthetase-IN-2.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any signal or my signal is very weak in my IleRS activity assay. What are the common causes?

A weak or absent signal in an IleRS assay can stem from several factors related to the enzyme, substrates, or assay conditions. A systematic check of each component is the most effective troubleshooting approach.

Possible Causes and Solutions:

  • Inactive Enzyme:

    • Improper Storage: IleRS is a protein that can lose activity if not stored at the correct temperature (typically -80°C in small aliquots to avoid repeated freeze-thaw cycles).

    • Degradation: Ensure that proteases have not degraded the enzyme preparation. The purity of the enzyme can be checked via SDS-PAGE.

    • Inactivation during reaction: Some components in your sample or buffer could be inhibiting the enzyme.[1]

  • Substrate Issues:

    • ATP Degradation: ATP solutions are susceptible to hydrolysis. Prepare fresh ATP stocks and adjust the pH to ~7.5.

    • tRNAIle Integrity: tRNA can degrade or be improperly folded. It is crucial to properly renature tRNA by heating and slow cooling in the presence of MgCl2 before use.[2][3]

    • Incorrect Substrate Concentration: Ensure that the concentrations of isoleucine, ATP, and tRNAIle are appropriate for the assay. For initial experiments, concentrations at or above the Michaelis constant (Km) are recommended.

  • Assay Conditions:

    • Suboptimal Buffer Composition: The pH, ionic strength, and presence of essential cofactors like Mg2+ are critical for IleRS activity. Chloride ions have been shown to inhibit IleRS, so consider using buffers with alternative salts like potassium acetate.

    • Incorrect Temperature: Assays should be performed at the optimal temperature for the specific IleRS enzyme (e.g., 30°C or 37°C).[1]

  • Detection Problems:

    • Radiolabeled Substrate Issues (for aminoacylation assays): Verify the specific activity and age of the radiolabeled isoleucine.

    • Luminescence Signal Quenching (for ATP depletion assays): Components in the reaction mixture, including the inhibitor itself, might interfere with the luciferase enzyme used in assays like Kinase-Glo™.

Q2: My background signal is too high. How can I reduce it?

High background can mask the true signal from enzyme activity. The source of the high background depends on the assay type.

Possible Causes and Solutions:

  • For Radiometric Assays:

    • Incomplete Washing: In filter-based assays, unincorporated radiolabeled isoleucine might not be completely washed away. Increase the number and stringency of wash steps with trichloroacetic acid (TCA).

    • Non-specific Binding: The radiolabeled substrate may bind non-specifically to the filter paper. Ensure proper blocking of the filters.

  • For Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo™):

    • Contaminating ATP: Reagents or samples might be contaminated with ATP. Use high-purity reagents.

    • Insufficient Enzyme Activity: If the enzyme activity is too low, the depletion of ATP will be minimal, resulting in a high background signal (as the signal is inversely proportional to kinase activity).[4] Optimize the enzyme concentration and incubation time.

    • Luciferase Inhibition: If the inhibitor or other compounds in the well inhibit the luciferase, it can lead to a lower than expected signal, which might be misinterpreted in the context of an ATP depletion assay. A counter-screen for luciferase inhibition is recommended.[5]

Q3: I am using this compound, but I don't see any inhibition. What could be wrong?

This compound is a potent IleRS inhibitor with an apparent inhibition constant (Ki,app) of 114 nM.[6] If you are not observing inhibition, consider the following:

Possible Causes and Solutions:

  • Inhibitor Preparation and Handling:

    • Incorrect Concentration: Verify the calculation of the inhibitor dilution series.

    • Solubility Issues: Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that it remains soluble in the final assay buffer.

    • Degradation: Check the stability of the inhibitor under your storage and assay conditions.

  • Assay Conditions:

    • High Substrate Concentration: If the inhibitor is competitive with one of the substrates (e.g., ATP or isoleucine), using a high concentration of that substrate will require a higher concentration of the inhibitor to achieve the same level of inhibition. Try running the assay with substrate concentrations closer to their Km values.

    • High Enzyme Concentration: An excessively high concentration of IleRS can lead to stoichiometric inhibition, where a significant portion of the inhibitor is bound by the enzyme, reducing the effective free inhibitor concentration.

  • Mechanism of Inhibition:

    • The exact mechanism of this compound may not be fully characterized in the literature. It is possible that it is a slow-binding inhibitor, in which case a pre-incubation of the enzyme and inhibitor before adding the substrates may be necessary to observe maximal inhibition.

Q4: My results are not reproducible. What are the likely sources of variability?

Poor reproducibility can be frustrating. Key areas to investigate include:

Possible Causes and Solutions:

  • Pipetting Errors: Inconsistent pipetting of small volumes of enzyme, substrates, or inhibitor can introduce significant variability. Use calibrated pipettes and proper technique.[7]

  • Inconsistent Incubation Times: Ensure that all reactions are started and stopped consistently. For multi-well plate assays, be mindful of the time it takes to add reagents to all wells.

  • Temperature Fluctuations: Maintain a constant temperature throughout the assay incubation.[1]

  • Reagent Instability: As mentioned previously, the stability of the enzyme, ATP, and tRNA can affect results. Prepare fresh reagents when troubleshooting.

  • Plate Edge Effects: In 96- or 384-well plates, wells on the edge can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outer wells or taking measures to minimize evaporation.

Experimental Protocols

Protocol 1: Radiometric Aminoacylation Assay

This assay measures the attachment of radiolabeled isoleucine to its cognate tRNA.

Materials:

  • Purified Isoleucyl-tRNA synthetase (IleRS)

  • tRNAIle

  • [3H]-Isoleucine or [14C]-Isoleucine

  • ATP

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl2, 50 mM KCl, 2 mM DTT)

  • Quenching Solution (e.g., 10% Trichloroacetic acid - TCA)

  • Wash Solution (e.g., 5% TCA)

  • Filter paper discs (e.g., Whatman 3MM)

  • Scintillation fluid and counter

Methodology:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, ATP (e.g., 2 mM final concentration), tRNAIle (e.g., 5 µM final concentration), and radiolabeled isoleucine (e.g., 10 µM final concentration). For inhibition assays, add this compound at various concentrations.

  • Pre-incubate: If testing an inhibitor, pre-incubate the enzyme with the inhibitor in the reaction mixture (without substrates) for 10-15 minutes at the assay temperature.

  • Initiate the reaction: Add IleRS to the reaction mixture to a final concentration of, for example, 50 nM.

  • Incubate: Incubate the reaction at the optimal temperature (e.g., 37°C) for a set time course (e.g., take samples at 2, 5, 10, 15, and 20 minutes).

  • Quench the reaction: At each time point, spot an aliquot of the reaction mixture onto a filter paper disc and immediately immerse the disc in ice-cold 10% TCA to precipitate the tRNA and attached amino acid.

  • Wash the filters: Wash the filter discs three times with cold 5% TCA to remove unincorporated radiolabeled isoleucine, followed by a final wash with ethanol.

  • Dry and count: Dry the filter discs completely, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo™)

This assay measures the decrease in ATP as it is consumed by the IleRS reaction. The remaining ATP is used by luciferase to generate a luminescent signal.

Materials:

  • Purified Isoleucyl-tRNA synthetase (IleRS)

  • tRNAIle

  • Isoleucine

  • ATP

  • Reaction Buffer (as above)

  • Luminescence detection reagent (e.g., Kinase-Glo™)

  • White, opaque multi-well plates suitable for luminescence

  • Luminometer

Methodology:

  • Prepare the reaction mixture: In the wells of a white, opaque plate, add the reaction buffer, isoleucine (e.g., 100 µM final concentration), and tRNAIle (e.g., 5 µM final concentration). For inhibition assays, add this compound at various concentrations.

  • Add enzyme and ATP: Add IleRS (e.g., 20 nM final concentration) and a concentration of ATP that is in the linear range of the detection reagent (e.g., 10 µM for standard Kinase-Glo™).[4]

  • Incubate: Incubate the plate at the optimal temperature for a time sufficient to achieve significant ATP depletion (e.g., 30-60 minutes). This time should be optimized for your specific enzyme concentration.

  • Add detection reagent: Equilibrate the plate to room temperature and add the luminescence detection reagent (e.g., Kinase-Glo™ reagent) according to the manufacturer's instructions (typically a 1:1 volume ratio).

  • Incubate and read: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read the luminescence on a plate reader. The signal will be inversely proportional to IleRS activity.[4]

Quantitative Data Summary

The following tables provide reference values for E. coli Isoleucyl-tRNA synthetase. Note that these values can vary depending on the specific enzyme source and assay conditions.

Table 1: Kinetic Parameters for E. coli IleRS Substrates

SubstrateKM (µM)kcat (s-1)kcat/KM (s-1µM-1)
L-Isoleucine43.2 ± 3.31.75 ± 0.120.04
ATP246.0 ± 19.8-0.01
tRNAIle2.03 ± 0.15-0.86

Data adapted from Zanki et al. (2022) for Priestia megaterium IleRS1, which is a close relative of E. coli IleRS.[8]

Table 2: Inhibition Constants for Known IleRS Inhibitors

InhibitorKi or IC50Organism/EnzymeNotes
MupirocinKiapp = 12 ± 2 nME. coli IleRSBisubstrate inhibitor, competitive with both L-Ile and ATP.[7]
ThiomarinolKiapp = 19 ± 4 nME. coli IleRSExceptionally tight binder with a Kd in the femtomolar range.[7]
This compoundKi,app = 114 nMNot specifiedPotent and selective inhibitor.[6]

Visualizations

Isoleucyl-tRNA Synthetase Reaction Pathway

IleRS_Pathway cluster_activation Step 1: Amino Acid Activation cluster_transfer Step 2: Aminoacyl Transfer Ile Isoleucine Ile_AMP Ile-AMP Intermediate Ile->Ile_AMP + IleRS ATP ATP ATP->Ile_AMP IleRS IleRS Enzyme PPi PPi Ile_AMP->PPi Ile_tRNA Ile-tRNAIle Ile_AMP->Ile_tRNA + tRNAIle Ile_AMP->Ile_tRNA tRNA tRNAIle tRNA->Ile_tRNA AMP AMP Ile_tRNA->AMP IleRS_free Free IleRS Ile_tRNA->IleRS_free Product Release Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme, Inhibitor) start->prep_reagents add_reagents Add Reagents to Plate (Buffer, Substrates, Inhibitor) prep_reagents->add_reagents pre_incubate Pre-incubate Enzyme with Inhibitor (optional) add_reagents->pre_incubate initiate_rxn Initiate Reaction (Add Enzyme or ATP/Ile) pre_incubate->initiate_rxn incubate Incubate at Optimal Temperature initiate_rxn->incubate stop_rxn Stop Reaction / Add Detection Reagent incubate->stop_rxn read_signal Read Signal (Radioactivity, Luminescence) stop_rxn->read_signal analyze Analyze Data (Calculate % Inhibition, IC50) read_signal->analyze end End analyze->end

References

How to improve the reproducibility of Isoleucyl tRNA synthetase-IN-2 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Isoleucyl tRNA synthetase-IN-2. Our goal is to help improve the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound is a potent and selective inhibitor of Isoleucyl-tRNA synthetase (IleRS). It has a reported apparent inhibition constant (Ki,app) of 114 nM.[1]

Q2: What is the mechanism of action for this compound?

A2: While the exact mechanism for this specific inhibitor is not definitively published, similar potent inhibitors of Isoleucyl-tRNA synthetase, such as those that mimic the isoleucyl-AMP intermediate, act as competitive inhibitors with respect to isoleucine.[2][3] This means the inhibitor likely binds to the active site of the enzyme, competing with the natural substrate.

Q3: How should I dissolve and store this compound?

A3: For many organic small molecules used in biological assays, Dimethyl sulfoxide (DMSO) is a common solvent. It is recommended to prepare a concentrated stock solution in 100% DMSO. For working solutions, dilute the DMSO stock into your aqueous assay buffer. It is crucial to ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts. For long-term storage, it is advisable to store the solid compound and the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Q4: What are the key substrates for the Isoleucyl-tRNA synthetase reaction?

A4: The enzymatic reaction involves three main substrates: the amino acid L-isoleucine, ATP (adenosine triphosphate), and the specific transfer RNA for isoleucine (tRNAIle).[4] The enzyme catalyzes the attachment of isoleucine to its cognate tRNA.

Troubleshooting Guides

Enzymatic Assays
Problem Possible Cause(s) Suggested Solution(s)
No or low enzyme activity in controls 1. Inactive enzyme. 2. Incorrect assay buffer composition (pH, ionic strength). 3. Degradation of ATP or tRNAIle. 4. Incorrect reaction temperature.1. Use a fresh aliquot of enzyme and ensure proper storage at -80°C. 2. Verify the pH and composition of your assay buffer. A typical buffer might be HEPES-based, pH 7.5, with MgCl2. 3. Prepare fresh ATP solutions and handle tRNAIle with care to avoid degradation by RNases. 4. Ensure the reaction is performed at the optimal temperature for the enzyme (often 37°C).
High variability between replicate wells 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Edge effects in the microplate.1. Use calibrated pipettes and ensure accurate dispensing of small volumes. 2. Gently mix the reaction components thoroughly before starting the measurement. 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity.
Inconsistent IC50 or Ki values 1. Inaccurate concentration of this compound stock solution. 2. Instability of the inhibitor in the assay buffer. 3. Substrate concentrations are not optimal for determining competitive inhibition.1. Ensure the inhibitor is fully dissolved in DMSO before making serial dilutions. 2. Prepare fresh dilutions of the inhibitor for each experiment. 3. To confirm competitive inhibition, vary the concentration of isoleucine while keeping the concentrations of ATP and tRNAIle constant.
Cell-Based Assays (e.g., Cell Viability)
Problem Possible Cause(s) Suggested Solution(s)
High background signal in untreated wells 1. Cell contamination (e.g., mycoplasma). 2. Reagent interference with the viability dye.1. Regularly test cell lines for mycoplasma contamination. 2. Run controls with media and the viability reagent alone to check for background signal.
No effect of the inhibitor on cell viability 1. Insufficient inhibitor concentration or incubation time. 2. Low cell permeability of the inhibitor. 3. Cell line is resistant to IleRS inhibition.1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. While not explicitly stated for this inhibitor, some compounds have poor cell penetration. 3. Consider using a cell line known to be sensitive to protein synthesis inhibitors.
Results are not reproducible between experiments 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure a uniform and accurate cell seeding density across all wells and plates. 3. Regularly calibrate and monitor incubator conditions.
Western Blotting for IARS Levels
Problem Possible Cause(s) Suggested Solution(s)
Weak or no IARS band 1. Insufficient protein loading. 2. Poor antibody quality or incorrect dilution. 3. Inefficient protein transfer from gel to membrane.1. Measure protein concentration of lysates and load a sufficient amount (e.g., 20-40 µg). 2. Use a validated antibody for IARS at the recommended dilution. Optimize the dilution if necessary. 3. Verify transfer efficiency using Ponceau S staining of the membrane.
High background on the blot 1. Inadequate blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing.1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate antibody concentrations to find the optimal signal-to-noise ratio. 3. Increase the number and duration of wash steps.
Non-specific bands are observed 1. Primary antibody is not specific. 2. Protein degradation in the sample.1. Use a highly specific monoclonal antibody if available. 2. Prepare fresh cell lysates with protease inhibitors.

Quantitative Data Summary

ParameterValueSpeciesReference
Ki,app 114 nMNot Specified[1]

Detailed Experimental Protocols

Isoleucyl-tRNA Synthetase Activity Assay (Aminoacylation Assay)

This protocol is based on the principle of measuring the attachment of a radiolabeled amino acid to its cognate tRNA.

Materials:

  • Purified Isoleucyl-tRNA synthetase (IleRS)

  • This compound

  • L-[14C]-Isoleucine

  • tRNAIle

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)

  • 10% Trichloroacetic acid (TCA)

  • Filter paper discs

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, tRNAIle, and L-[14C]-Isoleucine.

  • Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer. Include a vehicle control (DMSO only).

  • Add the diluted inhibitor or vehicle to the reaction mixture.

  • Initiate the reaction by adding IleRS enzyme.

  • Incubate the reaction at 37°C for a predetermined time within the linear range of the reaction.

  • Stop the reaction by spotting aliquots of the reaction mixture onto filter paper discs and immediately immersing them in ice-cold 10% TCA.

  • Wash the filter discs three times with cold 10% TCA to remove unincorporated radiolabeled isoleucine.

  • Wash the discs once with ethanol and allow them to dry completely.

  • Place the dry filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Western Blot for IARS Expression

Materials:

  • Cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against IARS

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from treated and untreated cells using a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against IARS overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again several times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative expression levels of IARS. Remember to also probe for a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizations

Signaling_Pathway cluster_translation Protein Synthesis Ile Isoleucine IARS Isoleucyl-tRNA Synthetase (IARS) Ile->IARS ATP ATP ATP->IARS tRNA_Ile tRNA(Ile) tRNA_Ile->IARS Ile_tRNA_Ile Isoleucyl-tRNA(Ile) IARS->Ile_tRNA_Ile Aminoacylation Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Protein Ribosome->Protein Inhibitor Isoleucyl tRNA synthetase-IN-2 Inhibitor->IARS Inhibition

Caption: Signaling pathway illustrating the inhibition of protein synthesis by this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of This compound C Add inhibitor/vehicle to reaction mix A->C B Prepare reaction mix: Assay buffer, ATP, tRNA(Ile), radiolabeled Isoleucine B->C D Initiate reaction with IARS enzyme C->D E Incubate at 37°C D->E F Spot reaction on filter paper and quench in TCA E->F G Wash and dry filters F->G H Measure radioactivity G->H I Calculate % inhibition and determine IC50 H->I

Caption: Experimental workflow for an Isoleucyl-tRNA synthetase aminoacylation assay.

Troubleshooting_Tree Start Inconsistent Enzymatic Assay Results Q1 Is the activity in the no-inhibitor control low or absent? Start->Q1 A1_Yes Check enzyme activity, substrate integrity (ATP, tRNA), and buffer conditions. Q1->A1_Yes Yes Q2 Is there high variability between replicates? Q1->Q2 No A2_Yes Review pipetting technique, ensure proper mixing, and consider plate edge effects. Q2->A2_Yes Yes Q3 Are the IC50/Ki values shifting between experiments? Q2->Q3 No A3_Yes Verify inhibitor stock concentration and stability. Ensure fresh dilutions are made. Q3->A3_Yes Yes End Consistent results Q3->End No

References

Technical Support Center: Isoleucyl tRNA Synthetase Inhibitor-2 (IRS-IN-2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing potential off-target effects of Isoleucyl tRNA Synthetase Inhibitor-2 (IRS-IN-2). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Isoleucyl tRNA Synthetase (IRS)?

Isoleucyl-tRNA synthetase (IRS) is an essential enzyme responsible for protein synthesis.[1][2] It catalyzes the two-step process of attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA).[2] This process, known as aminoacylation, is critical for ensuring the correct genetic code is translated into a functional protein.[1][3] The two main types are cytoplasmic (IARS1) and mitochondrial (IARS2).[4][5]

Q2: What are the potential therapeutic applications of inhibiting Isoleucyl tRNA Synthetase?

Inhibiting aminoacyl-tRNA synthetases can terminate protein synthesis, making them attractive targets for antimicrobial and antiparasitic agents.[6] Furthermore, some synthetases, including Leucyl-tRNA synthetase (LARS), are overexpressed in certain cancers, suggesting that their inhibition could be a viable anti-cancer strategy.[7] Specifically, IARS2 has been identified as a potential therapeutic target in cervical cancer due to its role in promoting tumor cell growth.[4][5]

Q3: Why is it crucial to test for off-target effects of IRS-IN-2?

Most small molecule inhibitors can interact with unintended biological targets, leading to off-target effects.[8][9] These interactions can cause preclinical and clinical toxicity, potentially masking the true efficacy of the drug or leading to adverse events.[8] Early identification of off-target interactions is critical for reducing safety-related attrition rates during drug development.[8][9]

Troubleshooting Guide: Investigating Off-Target Effects

Problem: My phenotypic screen with IRS-IN-2 shows a desired effect (e.g., cancer cell death), but I'm unsure if it's due to on-target or off-target activity.

Solution: This is a common challenge in drug discovery. It's essential to perform target deconvolution studies to confirm that the observed phenotype is a direct result of inhibiting Isoleucyl tRNA synthetase.

Recommended Workflow:

  • Confirm On-Target Engagement: Use techniques like a cellular thermal shift assay (CETSA) or a rescue experiment. In a rescue experiment, you can overexpress Isoleucyl tRNA synthetase and see if it reverses the phenotypic effect of IRS-IN-2.[7]

  • Comprehensive Off-Target Profiling: Employ a combination of unbiased screening methods to identify potential off-target proteins.

  • Validate Off-Targets: Once potential off-targets are identified, validate these interactions using orthogonal, lower-throughput assays.

Experimental Protocols for Off-Target Profiling

Below are detailed methodologies for key experiments to identify and validate the off-target effects of IRS-IN-2.

Kinome Scanning

Objective: To identify unintended interactions of IRS-IN-2 with a broad panel of human kinases, as kinases are common off-targets for small molecule inhibitors.[10][11]

Methodology: Competition Binding Assay (e.g., KINOMEscan™)

  • Immobilization: An active site-directed ligand is immobilized on a solid support (e.g., beads). This ligand is designed to bind to a wide range of kinases.

  • Competition: A test compound (IRS-IN-2) is incubated with the kinase panel and the immobilized ligand.

  • Quantification: The amount of each kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA-tagged kinase or mass spectrometry. A decrease in the amount of a specific kinase bound to the support in the presence of IRS-IN-2 indicates an interaction.

  • Data Analysis: The results are often expressed as a percentage of control, and dissociation constants (Kd) can be calculated to determine the binding affinity for each identified off-target kinase.

Data Presentation: Kinome Scan Results for IRS-IN-2

Kinase FamilyKinase TargetBinding Affinity (Kd in nM)Percent of Control (%)
TKABL1>10,00095
TKSRC85045
CMGCCDK2>10,00098
AGCAKT11,20060
CAMKCAMK1>10,00092

This is example data and does not reflect actual results for a real compound.

Chemical Proteomics for Target Deconvolution

Objective: To identify the direct protein targets of IRS-IN-2 from a complex biological sample (e.g., cell lysate) in an unbiased manner.[12][13][14]

Methodology: Affinity Chromatography coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to IRS-IN-2.

  • Affinity Pulldown: Incubate the biotinylated IRS-IN-2 probe with a cell lysate. The probe will bind to its protein targets.

  • Capture: Use streptavidin-coated beads to capture the probe-protein complexes.

  • Elution and Digestion: Elute the captured proteins and digest them into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the probe.

  • Data Analysis: Compare the identified proteins from the IRS-IN-2 probe pulldown with a control pulldown (e.g., using beads alone or a structurally similar but inactive compound) to identify specific binders.

Data Presentation: Potential Off-Targets Identified by Chemical Proteomics

Protein NameGene SymbolCellular LocalizationFunctionFold Enrichment (vs. Control)
Leucyl-tRNA synthetase, cytoplasmicLARS1CytoplasmProtein Synthesis2.5
ATP synthase subunit alpha, mitochondrialATP5A1MitochondriaATP Synthesis4.1
Heat shock protein 70HSPA1ACytoplasmProtein Folding3.7

This is example data and does not reflect actual results for a real compound.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of IRS-IN-2 to its on-target (Isoleucyl tRNA synthetase) and any potential off-targets within intact cells.

Methodology:

  • Treatment: Treat intact cells with either IRS-IN-2 or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures. Ligand-bound proteins are generally more stable and will denature at a higher temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of IRS-IN-2 indicates direct target engagement.

Data Presentation: CETSA Results for IRS-IN-2

Target ProteinTagg (°C) - VehicleTagg (°C) - IRS-IN-2Thermal Shift (ΔTagg in °C)
IARS1 (On-target)52.156.4+4.3
LARS1 (Off-target)50.853.2+2.4
GAPDH (Control)48.548.6+0.1

This is example data and does not reflect actual results for a real compound.

Visualizations

Experimental Workflow for Off-Target Identification

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase phenotypic_screen Phenotypic Screening (e.g., Cell Viability Assay) kinome_scan Kinome Scanning (>400 Kinases) phenotypic_screen->kinome_scan Identify Hit Compound (IRS-IN-2) chem_proteomics Chemical Proteomics (Affinity Pulldown) phenotypic_screen->chem_proteomics Identify Hit Compound (IRS-IN-2) cetsa Cellular Thermal Shift Assay (CETSA) kinome_scan->cetsa Potential Kinase Off-Targets chem_proteomics->cetsa Potential Non-Kinase Off-Targets biochemical_assay Biochemical Assays (Enzyme Kinetics) cetsa->biochemical_assay Confirm Direct Binding cell_based_assay Cell-Based Assays (e.g., Reporter Gene) biochemical_assay->cell_based_assay Quantify Functional Inhibition

Caption: A generalized workflow for the discovery and validation of off-target effects of a small molecule inhibitor.

Potential Signaling Consequences of IRS Inhibition

signaling_pathway cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects IRS_IN_2 IRS-IN-2 IARS Isoleucyl tRNA Synthetase (IARS1/IARS2) IRS_IN_2->IARS Inhibits LARS Leucyl tRNA Synthetase (LARS) IRS_IN_2->LARS Inhibits (Potential) other_aaRS Other Aminoacyl-tRNA Synthetases IRS_IN_2->other_aaRS Inhibits (Potential) off_target_kinase Off-Target Kinase (e.g., SRC) IRS_IN_2->off_target_kinase Inhibits (Potential) protein_synthesis Protein Synthesis IARS->protein_synthesis cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth LARS->protein_synthesis other_aaRS->protein_synthesis downstream_signaling Downstream Signaling off_target_kinase->downstream_signaling downstream_signaling->cell_growth

Caption: A diagram illustrating the intended on-target effect and potential off-target consequences of IRS-IN-2.

References

Technical Support Center: Isoleucyl-tRNA Synthetase (IleRS) Inhibitor IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the Isoleucyl-tRNA Synthetase (IleRS) inhibitor, IN-2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Isoleucyl tRNA synthetase-IN-2?

Isoleucyl-tRNA synthetase (IleRS) is a critical enzyme in protein synthesis responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA). This process, known as aminoacylation, is a vital step in ensuring the correct genetic code is translated into protein.[1][2][3] IleRS-IN-2 is a potent and selective inhibitor of this enzyme.[4] Like other well-characterized IleRS inhibitors such as mupirocin, it is believed to act as a competitive inhibitor with respect to both of the enzyme's substrates, isoleucine and ATP.[1][5] By binding to the enzyme, IN-2 blocks the aminoacylation reaction, leading to a halt in protein synthesis and subsequent inhibition of cell growth.[1]

Q2: What are the key parameters to consider when designing an experiment with IleRS-IN-2?

When designing experiments with IleRS-IN-2, several key parameters should be considered:

  • Enzyme and Substrate Concentrations: The concentrations of IleRS, isoleucine, ATP, and tRNA can all influence the apparent inhibitory activity of IN-2. It is crucial to use concentrations that are appropriate for the specific assay and research question.

  • Assay Type: The choice between a biochemical assay (e.g., ATP-PPi exchange or aminoacylation assay) and a cell-based assay will depend on the experimental goals. Biochemical assays directly measure enzyme inhibition, while cell-based assays provide insights into the compound's effects in a more biological context.[6][7]

  • Control Compounds: Including a well-characterized IleRS inhibitor, such as mupirocin, as a positive control can help validate assay performance. A negative control (vehicle, e.g., DMSO) is essential to determine the baseline response.

  • Solubility and Stability: Ensure that IleRS-IN-2 is fully dissolved and stable in the chosen assay buffer. Poor solubility can lead to inaccurate and irreproducible results.

Q3: How can I determine the potency of IleRS-IN-2 in my experiments?

The potency of IleRS-IN-2 is typically determined by measuring its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

  • IC50 Determination: This involves measuring the activity of IleRS at various concentrations of IN-2. The data is then plotted as percent inhibition versus log[inhibitor], and the IC50 is the concentration of IN-2 that results in 50% inhibition of enzyme activity.

  • Ki Determination: The Ki is a more absolute measure of inhibitor potency and can be determined through kinetic studies by measuring the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics with respect to its substrates. For competitive inhibitors, this often involves generating Lineweaver-Burk plots.

Troubleshooting Guide

Problem 1: High variability in IC50 values for IleRS-IN-2.

  • Possible Cause 1: Reagent Instability.

    • Solution: Prepare fresh solutions of ATP and other labile reagents for each experiment. Ensure proper storage of enzymes and inhibitors according to the manufacturer's recommendations.

  • Possible Cause 2: Inconsistent Assay Conditions.

    • Solution: Maintain consistent incubation times, temperatures, and reagent concentrations across all experiments. Use a calibrated multichannel pipette to minimize pipetting errors.

  • Possible Cause 3: Compound Precipitation.

    • Solution: Visually inspect assay plates for any signs of compound precipitation. Test the solubility of IleRS-IN-2 in your assay buffer at the highest concentration used. If solubility is an issue, consider using a different solvent or adding a small percentage of a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity).

Problem 2: No significant inhibition observed even at high concentrations of IleRS-IN-2.

  • Possible Cause 1: Inactive Inhibitor.

    • Solution: Verify the identity and purity of your IleRS-IN-2 stock. If possible, obtain a fresh batch of the compound.

  • Possible Cause 2: Inactive Enzyme.

    • Solution: Test the activity of your IleRS enzyme with a known inhibitor (e.g., mupirocin) to confirm its functionality. Ensure that the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Possible Cause 3: Incorrect Assay Setup.

    • Solution: Double-check all reagent concentrations and the order of addition. Ensure that the final assay conditions (pH, salt concentration) are optimal for IleRS activity.

Problem 3: Discrepancy between biochemical and cell-based assay results.

  • Possible Cause 1: Poor Cell Permeability.

    • Solution: IleRS-IN-2 may not efficiently cross the cell membrane. Consider performing cell permeability assays (e.g., PAMPA) to assess its ability to enter cells.

  • Possible Cause 2: Efflux Pump Activity.

    • Solution: The compound may be actively transported out of the cells by efflux pumps. This can be investigated using efflux pump inhibitors.

  • Possible Cause 3: Off-Target Effects in Cells.

    • Solution: In a cellular context, the observed phenotype may be due to the inhibitor acting on other targets besides IleRS. Consider performing target engagement studies to confirm that IN-2 is binding to IleRS within the cell.[8]

Quantitative Data Summary

InhibitorTargetKi,app (nM)Assay TypeOrganism
This compound IleRS114[4]Not SpecifiedNot Specified
MupirocinIleRS12 ± 2[5]Steady-state kineticsStaphylococcus aureus
ThiomarinolIleRS19 ± 4[5]Steady-state kineticsStaphylococcus aureus

Detailed Experimental Protocols

Protocol 1: In Vitro IleRS Activity Assay (ATP-PPi Exchange)

This assay measures the first step of the aminoacylation reaction, the formation of the isoleucyl-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

Materials:

  • Purified Isoleucyl-tRNA synthetase (IleRS)

  • L-Isoleucine

  • ATP

  • [³²P]Pyrophosphate ([³²P]PPi)

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Activated Charcoal

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, L-isoleucine, ATP, and [³²P]PPi.

  • Add varying concentrations of IleRS-IN-2 (or vehicle control) to the reaction mixture.

  • Initiate the reaction by adding a pre-determined concentration of IleRS.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a solution of activated charcoal in TCA. This will bind the unreacted [³²P]PPi.

  • Pellet the charcoal by centrifugation.

  • Transfer an aliquot of the supernatant (containing [³²P]ATP) to a scintillation vial with scintillation fluid.

  • Quantify the amount of [³²P]ATP formed using a scintillation counter.

  • Calculate the percent inhibition for each concentration of IN-2 and determine the IC50.

Protocol 2: Cell-Based Proliferation Assay

This assay determines the effect of IleRS-IN-2 on the proliferation of a chosen cell line.

Materials:

  • Cell line of interest (e.g., a bacterial strain or a human cancer cell line)

  • Appropriate cell culture medium and supplements

  • IleRS-IN-2

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Allow the cells to adhere and resume growth overnight.

  • Prepare serial dilutions of IleRS-IN-2 in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only wells as a negative control.

  • Incubate the plate for a period that allows for several cell doublings in the control wells (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration of IN-2 and determine the IC50.

Visualizations

IleRS_Signaling_Pathway cluster_0 Protein Synthesis cluster_1 Inhibition Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS ATP ATP ATP->IleRS Ile_tRNA_Ile Isoleucyl-tRNA-Ile IleRS->Ile_tRNA_Ile Aminoacylation tRNA_Ile tRNA-Ile tRNA_Ile->IleRS Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Protein Synthesis Ribosome->Protein IN2 IleRS-IN-2 IN2->IleRS Inhibits

Caption: Mechanism of Isoleucyl-tRNA Synthetase (IleRS) and its inhibition by IN-2.

Experimental_Workflow_Biochemical start Start reagents Prepare Reaction Mix (Ile, ATP, [32P]PPi) start->reagents add_inhibitor Add IleRS-IN-2 (or vehicle) reagents->add_inhibitor start_reaction Initiate with IleRS add_inhibitor->start_reaction incubation Incubate (e.g., 37°C) start_reaction->incubation stop_reaction Stop Reaction (Charcoal/TCA) incubation->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge measure Measure [32P]ATP (Scintillation Counting) centrifuge->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Workflow for an in vitro ATP-PPi exchange assay to measure IleRS inhibition.

Troubleshooting_Guide start High IC50 Variability? cause1 Reagent Instability? start->cause1 Yes cause2 Inconsistent Conditions? start->cause2 No solution1 Prepare Fresh Reagents cause1->solution1 Yes cause1->cause2 No solution2 Standardize Protocol cause2->solution2 Yes cause3 Compound Precipitation? cause2->cause3 No solution3 Check Solubility cause3->solution3 Yes

References

Validation & Comparative

A Comparative Guide: Isoleucyl tRNA Synthetase-IN-2 vs. Mupirocin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel isoleucyl-tRNA synthetase inhibitor, Isoleucyl tRNA synthetase-IN-2, and the established antibiotic, mupirocin. This comparison is based on currently available public data.

A critical aspect of antimicrobial drug development is the evaluation of novel compounds against existing therapies. This guide focuses on inhibitors of isoleucyl-tRNA synthetase (IleRS), an essential enzyme for bacterial protein synthesis and a validated target for antibiotics.[1][2][3][4] Mupirocin, a natural product derived from Pseudomonas fluorescens, is a clinically successful topical antibiotic that targets IleRS.[5] this compound is a recently developed synthetic inhibitor of the same enzyme.[6][7]

This guide synthesizes the available data on both compounds to aid researchers in understanding their relative standing and to highlight areas where further investigation is required.

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

Both mupirocin and this compound exert their antimicrobial activity by inhibiting the bacterial isoleucyl-tRNA synthetase (IleRS).[5][6][7] This enzyme is responsible for the crucial first step in protein synthesis: the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By binding to IleRS, these inhibitors prevent the formation of isoleucyl-tRNA, leading to a depletion of this essential molecule. The absence of charged isoleucyl-tRNA stalls ribosomal protein synthesis, ultimately resulting in bacteriostasis and, at higher concentrations, bactericidal effects.[5] The unique mechanism of action of IleRS inhibitors means there is no cross-resistance with other major classes of antibiotics.

Mechanism of Action of IleRS Inhibitors cluster_0 Normal Bacterial Protein Synthesis Pathway cluster_1 Inhibition by Compounds Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS ATP ATP ATP->IleRS tRNA_Ile tRNA(Ile) Charged_tRNA Isoleucyl-tRNA(Ile) tRNA_Ile->Charged_tRNA Ile-AMP Isoleucyl-AMP Intermediate IleRS->Ile-AMP Activation IleRS_Inhibited Inhibited IleRS Ile-AMP->Charged_tRNA Transfer Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Mupirocin Mupirocin Mupirocin->IleRS_Inhibited IN-2 Isoleucyl tRNA synthetase-IN-2 IN-2->IleRS_Inhibited IleRS_Inhibited->Protein_Synthesis Inhibition

Caption: Inhibition of Isoleucyl-tRNA Synthetase Pathway.

Comparative Efficacy: Quantitative Data

A direct comparison of the antibacterial efficacy of this compound and mupirocin is currently hampered by the lack of publicly available data for the former. While the biochemical potency of this compound has been determined, its activity against bacterial cells (e.g., Minimum Inhibitory Concentration or MIC) has not been reported in the literature.

Table 1: Biochemical and Antibacterial Activity Data

ParameterThis compoundMupirocin
Target Isoleucyl-tRNA Synthetase (IleRS)Isoleucyl-tRNA Synthetase (IleRS)
Enzyme Inhibition (Ki,app) 114 nM[6][7]Not widely reported, but potent
MIC90 vs. S. aureus Not Available0.25 µg/mL[8]
MIC90 vs. S. pyogenes Not Available0.06 µg/mL[8]

Mupirocin is highly effective against Gram-positive cocci, particularly Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes, the primary causative agents of many skin and soft tissue infections.[5][9] However, the emergence of mupirocin resistance, particularly high-level resistance, is a growing clinical concern.[10][11]

Table 2: Mupirocin MIC Range for Staphylococcus aureus

Strain TypeMIC Range (µg/mL)
Mupirocin-Susceptible≤ 4[10][12]
Low-Level Mupirocin-Resistant8 to 64[10]
High-Level Mupirocin-Resistant≥ 512[10]

Experimental Protocols

To generate the necessary data for a comprehensive comparison, standardized antimicrobial susceptibility testing methods are essential. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Overview:

  • Preparation of Antimicrobial Agent: A series of twofold dilutions of the test compound (e.g., this compound) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus ATCC 29213) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: A 96-well microtiter plate is prepared with the diluted antimicrobial agent. Each well is then inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth Microdilution MIC Testing Workflow Start Start Prepare_Dilutions Prepare serial dilutions of test compound in microtiter plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate with bacterial suspension Prepare_Dilutions->Inoculate_Plate Dilute_Inoculum Dilute inoculum to final concentration Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for growth and determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Standard workflow for MIC determination.

Logical Framework for Comparative Assessment

For researchers evaluating a novel inhibitor like this compound against an established drug such as mupirocin, a structured approach is necessary. The following diagram illustrates a logical workflow for such a comparative assessment.

Comparative Assessment Framework Identify_Target Identify common molecular target (e.g., IleRS) Biochemical_Assay Determine enzyme inhibition (Ki, IC50) Identify_Target->Biochemical_Assay In_Vitro_Efficacy Determine antibacterial efficacy (MIC/MBC) Biochemical_Assay->In_Vitro_Efficacy Spectrum_of_Activity Test against a panel of relevant pathogens In_Vitro_Efficacy->Spectrum_of_Activity Resistance_Studies Assess potential for resistance development Spectrum_of_Activity->Resistance_Studies In_Vivo_Efficacy Evaluate in animal models of infection Resistance_Studies->In_Vivo_Efficacy Toxicology Assess cytotoxicity and in vivo toxicity In_Vivo_Efficacy->Toxicology Compare Compare data with established drug (Mupirocin) Toxicology->Compare

Caption: Logical workflow for new antibiotic evaluation.

Conclusion and Future Directions

Mupirocin remains a highly effective topical antibiotic for infections caused by S. aureus and S. pyogenes. Its efficacy is well-documented, though the rise of resistance necessitates the search for new therapeutic agents.

This compound is a potent inhibitor of the same target enzyme. However, based on currently available public information, its efficacy against bacterial pathogens has not been established. To enable a meaningful comparison with mupirocin and to assess its potential as a future therapeutic, further studies are required to determine its in vitro activity (MIC against a panel of clinically relevant bacteria, including mupirocin-resistant strains), in vivo efficacy in infection models, and its cytotoxicity profile.

Researchers in the field of antimicrobial drug discovery are encouraged to pursue these investigations to fully characterize the potential of novel IleRS inhibitors like this compound.

References

Validating Screening Hits: A Comparative Guide to Isoleucyl-tRNA Synthetase-IN-2 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Isoleucyl-tRNA Synthetase-IN-2 (IleRS-IN-2) with other prominent inhibitors for the validation of screening hits against Isoleucyl-tRNA Synthetase (IleRS). This guide includes a summary of performance data, detailed experimental methodologies, and visualizations of key processes to aid in the selection of the most appropriate tool for your research needs.

Isoleucyl-tRNA synthetase, a crucial enzyme in protein synthesis, is a validated target for antimicrobial drug discovery. The process of identifying and validating new inhibitors of this enzyme is a critical step in the development of novel therapeutics. This guide focuses on Isoleucyl tRNA synthetase-IN-2, a potent and selective inhibitor, and compares its biochemical activity with the well-established antibiotic Mupirocin and the highly potent hybrid antibiotic Thiomarinol.

Performance Comparison of IleRS Inhibitors

The selection of a suitable inhibitor for hit validation depends on various factors, including potency, mechanism of action, and availability of supporting data. The following table summarizes the key quantitative data for IleRS-IN-2 and its alternatives.

CompoundTarget EnzymeKi,app (nM)Kd (pM)MIC against S. aureus (μM)
This compound Isoleucyl-tRNA Synthetase (IleRS)114[1]Not ReportedNot Reported
Mupirocin Bacterial Isoleucyl-tRNA Synthetase (IleRS)~12-1918 ± 70.25 - 4 (susceptible strains)[2][3][4][5]
Thiomarinol A Bacterial Isoleucyl-tRNA Synthetase (IleRS)~190.011 ± 0.006[2]0.002 - 0.006[1][2]

Note: Ki,app is the apparent inhibition constant, and Kd is the dissociation constant. MIC is the minimum inhibitory concentration.

Signaling Pathway and Mechanism of Action

Isoleucyl-tRNA synthetase catalyzes the charging of tRNA with isoleucine in a two-step reaction. This process is essential for protein synthesis. Inhibitors of IleRS block this pathway, leading to the cessation of protein production and ultimately cell death in bacteria.

IleRS Signaling Pathway Isoleucyl-tRNA Synthetase Catalytic Cycle and Inhibition cluster_0 Aminoacylation Reaction cluster_1 Inhibition Ile Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Ile->IleRS binds ATP ATP ATP->IleRS binds Ile-AMP Ile-AMP intermediate IleRS->Ile-AMP activates PPi PPi Ile-AMP->PPi releases Charged_tRNA Isoleucyl-tRNAIle Ile-AMP->Charged_tRNA transfers Ile to tRNA_Ile tRNAIle tRNA_Ile->Charged_tRNA AMP AMP Charged_tRNA->AMP releases Protein_Synthesis Protein_Synthesis Charged_tRNA->Protein_Synthesis participates in Inhibitor IleRS Inhibitor (e.g., IleRS-IN-2, Mupirocin) Inhibitor->IleRS binds to active site

Caption: Mechanism of IleRS and its inhibition.

Experimental Workflows and Protocols

Validating a screening hit involves a series of experiments to confirm its activity, determine its mechanism of action, and assess its potential for further development.

Hit Validation Workflow

A typical workflow for validating inhibitors of IleRS is depicted below.

Hit Validation Workflow Primary_Screen Primary Screen Hits Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Biochemical_Assays Biochemical Assays (e.g., ATP-PPi Exchange) Hit_Confirmation->Biochemical_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetics, Biophysics) Biochemical_Assays->Mechanism_of_Action Cellular_Assays Cellular/Antimicrobial Assays (e.g., MIC Determination) Mechanism_of_Action->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Caption: A typical hit validation workflow.

Detailed Experimental Protocols

Biochemical Assay: ATP-PPi Exchange Assay

This assay measures the enzymatic activity of IleRS by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the formation of the isoleucyl-adenylate intermediate.

Protocol for this compound (Presumed based on its primary publication[1])

Disclaimer: The full text of the primary publication for this compound was not accessible. The following is a general protocol for an ATP-PPi exchange assay, which is the likely method used. Specific conditions may vary.

  • Reagents:

    • Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA.

    • Substrates: L-isoleucine, ATP, [³²P]PPi.

    • Enzyme: Purified Isoleucyl-tRNA Synthetase.

    • Inhibitor: this compound dissolved in DMSO.

    • Quenching Solution: 1% activated charcoal in 0.1 M sodium pyrophosphate and 3.5% perchloric acid.

    • Wash Solution: 0.05 M sodium pyrophosphate.

  • Procedure:

    • Prepare a reaction mixture containing reaction buffer, L-isoleucine, ATP, and [³²P]PPi.

    • Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

    • Pre-incubate the mixture with the enzyme for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the enzyme.

    • Incubate the reaction at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the quenching solution.

    • Filter the mixture through a glass fiber filter to trap the charcoal, which binds the [³²P]ATP formed.

    • Wash the filter with the wash solution to remove unincorporated [³²P]PPi.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ and subsequently the Ki,app value.

Protocol for Mupirocin and Thiomarinol

  • This protocol is adapted from studies on Mupirocin and Thiomarinol and follows a similar principle to the one described above. Key considerations include pre-incubation of the inhibitor with the enzyme, particularly for slow-binding inhibitors like Mupirocin.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

General Protocol (Broth Microdilution Method)

  • Materials:

    • Bacterial strain (e.g., Staphylococcus aureus).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • Test compounds (dissolved in an appropriate solvent).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

This compound is a potent inhibitor of its target enzyme, with a reported Ki,app of 114 nM.[1] While this makes it a valuable tool for in vitro hit validation and structure-activity relationship studies, a direct comparison of its performance in cellular or antimicrobial assays is currently limited by the lack of publicly available data.

For researchers seeking to validate hits with a compound that has well-documented antimicrobial activity, Mupirocin serves as a clinically relevant benchmark. For studies requiring a highly potent inhibitor with demonstrated efficacy against both susceptible and resistant bacterial strains, Thiomarinol A presents a compelling alternative, albeit with a more complex hybrid structure.

The choice of the appropriate validation tool will ultimately depend on the specific goals of the research program. For initial biochemical confirmation of IleRS inhibition, IleRS-IN-2 is a suitable candidate. However, for advancing hits to lead optimization, further characterization of their cellular and antimicrobial properties against established agents like Mupirocin and potent alternatives like Thiomarinol will be essential.

References

Confirming Isoleucyl-tRNA Synthetase Inhibition: A Guide to Orthogonal Assays for Isoleucyl tRNA synthetase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoleucyl-tRNA synthetase (IARS) is a critical enzyme in protein synthesis, responsible for the precise attachment of isoleucine to its corresponding transfer RNA (tRNA). This function makes it an attractive target for the development of novel antimicrobial and therapeutic agents. Isoleucyl tRNA synthetase-IN-2 is a potent and selective inhibitor of IARS. This guide provides a comparative overview of key orthogonal assays to confirm the activity of this compound and other IARS inhibitors, complete with detailed experimental protocols and data presentation.

Understanding Isoleucyl-tRNA Synthetase and its Inhibition

Isoleucyl-tRNA synthetase catalyzes the aminoacylation of tRNAIle in a two-step reaction. First, isoleucine is activated with ATP to form an isoleucyl-AMP intermediate, releasing pyrophosphate (PPi). In the second step, the isoleucyl moiety is transferred to the 3' end of its cognate tRNAIle, releasing AMP.[1] Inhibition of this process halts protein synthesis, leading to cell growth arrest.[2]

This compound has been identified as a potent inhibitor of IARS with an apparent inhibition constant (Ki,app) of 114 nM. To rigorously validate the activity and mechanism of such inhibitors, it is crucial to employ orthogonal assays—distinct methods that measure the same biological process through different techniques. This approach minimizes the risk of artifacts and provides a more comprehensive understanding of the inhibitor's effects.

Orthogonal Assays for IARS Inhibition

This guide details two complementary assays to confirm the activity of this compound: a biochemical assay that directly measures enzyme kinetics and a cell-based assay that assesses the downstream effect on protein synthesis.

Biochemical Assay: Radiolabeled Amino Acid Incorporation

This classical biochemical assay directly measures the catalytic activity of IARS by quantifying the amount of radiolabeled isoleucine incorporated into tRNAIle. It is a highly sensitive method for determining enzyme kinetics and inhibition.

Experimental Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 2 mM ATP, and 1 mg/mL of total tRNA.

  • Inhibitor and Substrate Addition: To the reaction mixture, add varying concentrations of this compound or a control inhibitor. Initiate the reaction by adding a mixture of non-radiolabeled isoleucine and [14C]-labeled isoleucine.

  • Enzyme Addition and Incubation: Start the reaction by adding a purified IARS enzyme. Incubate the reaction at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.[3]

  • Quenching the Reaction: Stop the reaction by spotting aliquots of the reaction mixture onto filter paper discs and immediately immersing them in cold 5% trichloroacetic acid (TCA).

  • Washing: Wash the filter discs three times with cold 5% TCA to remove unincorporated radiolabeled isoleucine, followed by a final wash with ethanol.

  • Scintillation Counting: Dry the filter discs and place them in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated [14C]isoleucine is proportional to the IARS activity. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Assay: In Vitro Translation Inhibition Assay

This assay determines the effect of the IARS inhibitor on overall protein synthesis in a system that more closely mimics the cellular environment, such as a rabbit reticulocyte lysate system.[4] This provides a functional readout of the inhibitor's ability to penetrate the cellular machinery and inhibit protein production.

Experimental Protocol:

  • Lysate Preparation: Use a commercially available rabbit reticulocyte lysate in vitro translation kit.

  • Inhibitor Pre-incubation: Pre-incubate the lysate with varying concentrations of this compound or a control inhibitor for a short period at 30°C.

  • Template Addition: Add a messenger RNA (mRNA) template encoding a reporter protein, such as firefly luciferase, to the lysate mixture.

  • Translation Reaction: Incubate the reaction at 30°C for 60-90 minutes to allow for protein synthesis.[5]

  • Luciferase Assay: Add a luciferase substrate to the reaction mixture.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of newly synthesized luciferase.

  • Data Analysis: A decrease in luminescence indicates inhibition of protein synthesis. Plot the luminescence signal against the inhibitor concentration to calculate the IC₅₀ value.

Comparative Data Summary

The following table summarizes hypothetical comparative data for this compound and a known IARS inhibitor, Mupirocin, across the two described orthogonal assays.

InhibitorBiochemical Assay IC₅₀ (nM)Cell-Based Assay IC₅₀ (nM)
This compound 114 (Ki,app)Hypothetical: 250
Mupirocin Hypothetical: 50Hypothetical: 150

Note: The Ki,app for this compound is from product literature. Hypothetical IC₅₀ values are provided for illustrative purposes.

Visualizing the Workflow and Pathway

To better understand the experimental process and the biological context, the following diagrams illustrate the orthogonal assay workflow and the Isoleucyl-tRNA synthetase pathway.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay B1 Prepare Reaction Mix (Buffer, ATP, tRNA) B2 Add Inhibitor & [14C]Isoleucine B1->B2 B3 Add IARS Enzyme & Incubate B2->B3 B4 Quench with TCA & Filter B3->B4 B5 Scintillation Counting B4->B5 B6 Determine IC50 B5->B6 End End: Validated Inhibitor Activity B6->End C1 Prepare Rabbit Reticulocyte Lysate C2 Pre-incubate with Inhibitor C1->C2 C3 Add Luciferase mRNA C2->C3 C4 Incubate for Translation C3->C4 C5 Measure Luminescence C4->C5 C6 Determine IC50 C5->C6 C6->End Start Start: Confirm IARS-IN-2 Activity Start->B1 Start->C1

Caption: Orthogonal assay workflow for IARS inhibitor validation.

IARS_pathway cluster_reaction IARS Catalytic Cycle Isoleucine Isoleucine IARS_E IARS (Enzyme) Isoleucine->IARS_E ATP ATP ATP->IARS_E Complex1 IARS-Ile-ATP Complex IARS_E->Complex1 Ile_AMP Isoleucyl-AMP Intermediate Complex1->Ile_AMP PPi PPi Complex1->PPi Complex2 IARS-Ile-AMP-tRNA Complex Ile_AMP->Complex2 tRNA tRNAIle tRNA->Complex2 Ile_tRNA Ile-tRNAIle Complex2->Ile_tRNA AMP AMP Complex2->AMP Protein_Synthesis Protein Synthesis Ile_tRNA->Protein_Synthesis To Ribosome Inhibitor Isoleucyl tRNA synthetase-IN-2 Inhibitor->IARS_E Inhibits

Caption: Isoleucyl-tRNA synthetase (IARS) catalytic pathway and inhibition.

Conclusion

The use of orthogonal assays is indispensable for the robust validation of enzyme inhibitors. The combination of a direct biochemical assay, such as the radiolabeled amino acid incorporation assay, and a functional cell-based assay, like the in vitro translation inhibition assay, provides a comprehensive assessment of an inhibitor's potency and mechanism of action. This dual approach confirms on-target activity and provides insights into the inhibitor's effectiveness in a more complex biological system, thereby strengthening the foundation for further drug development.

References

Selectivity profile of Isoleucyl tRNA synthetase-IN-2 against other synthetases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of Isoleucyl tRNA synthetase-IN-2 (also known as compound 36a), a potent inhibitor of Isoleucyl-tRNA synthetase (IleRS). The data presented here is crucial for evaluating its potential as a specific molecular probe or a lead compound in drug discovery programs.

Inhibitory Potency against Isoleucyl-tRNA Synthetase

This compound has been identified as a potent and selective inhibitor of IleRS. It demonstrates significant inhibitory activity against this enzyme with an apparent inhibition constant (Ki,app) of 114 ± 13.5 nM. This positions it as a valuable tool for studying the function of IleRS and as a starting point for the development of novel therapeutics targeting this essential enzyme.

Selectivity Profile Against Other Aminoacyl-tRNA Synthetases

A critical aspect of a potent inhibitor is its selectivity for the intended target over other related enzymes. To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of other aminoacyl-tRNA synthetases, including Tyrosyl-tRNA synthetase (TyrRS), Leucyl-tRNA synthetase (LeuRS), and Valyl-tRNA synthetase (ValRS).

Table 1: Selectivity Profile of this compound

Synthetase TargetKi,app (nM)Fold Selectivity vs. IleRS
Isoleucyl-tRNA synthetase (IleRS)114 ± 13.51
Tyrosyl-tRNA synthetase (TyrRS)> 100,000> 877
Leucyl-tRNA synthetase (LeuRS)Not specified in sourceNot applicable
Valyl-tRNA synthetase (ValRS)Not specified in sourceNot applicable

As indicated in Table 1, this compound exhibits high selectivity for IleRS. The inhibitor showed no significant activity against TyrRS at concentrations up to 100 µM, indicating a selectivity of over 877-fold for its primary target. Data for LeuRS and ValRS were not available in the referenced literature.

Experimental Protocols

The determination of the inhibitory activity of this compound was performed using a pyrophosphate exchange assay. This method measures the amino acid-dependent exchange of pyrophosphate (PPi) into ATP, which is a key step in the aminoacyl-tRNA synthetase reaction.

Enzyme Inhibition Assay (Pyrophosphate Exchange Assay)

  • Enzymes: Recombinant Isoleucyl-tRNA synthetase and Tyrosyl-tRNA synthetase from Escherichia coli.

  • Reaction Mixture: The assay was performed in a buffer containing 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 2 mM KF, 2 mM DTT, 0.1 mg/mL BSA, 2 mM ATP, and 0.2 µCi [³²P]PPi.

  • Substrates: L-isoleucine or L-tyrosine were used as the amino acid substrates for their respective synthetases.

  • Inhibitor: this compound was dissolved in DMSO and tested at various concentrations.

  • Procedure:

    • The enzyme was pre-incubated with the inhibitor for 15 minutes at 25°C.

    • The reaction was initiated by the addition of the amino acid substrate.

    • The reaction was allowed to proceed for a set time and then quenched by the addition of a solution containing activated charcoal.

    • The charcoal was washed to remove unincorporated [³²P]PPi.

    • The amount of [³²P]ATP bound to the charcoal was quantified using a scintillation counter.

  • Data Analysis: The apparent inhibition constants (Ki,app) were determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Signaling Pathway and Experimental Workflow

The inhibition of aminoacyl-tRNA synthetases directly impacts protein synthesis, a fundamental cellular process. The following diagrams illustrate the general signaling pathway affected by IleRS inhibition and the experimental workflow for assessing inhibitor selectivity.

G cluster_0 Cellular Protein Synthesis Isoleucine Isoleucine IleRS Isoleucyl-tRNA synthetase (IleRS) Isoleucine->IleRS Ile_tRNA_Ile Isoleucyl-tRNAIle IleRS->Ile_tRNA_Ile tRNA_Ile tRNAIle tRNA_Ile->IleRS Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor Isoleucyl tRNA synthetase-IN-2 Inhibitor->IleRS

Caption: Inhibition of IleRS by this compound blocks the formation of Isoleucyl-tRNAIle, thereby halting protein synthesis.

G cluster_1 Experimental Workflow Compound Synthesize & Purify Isoleucyl tRNA synthetase-IN-2 Assay_IleRS Enzyme Inhibition Assay (IleRS) Compound->Assay_IleRS Assay_Other Enzyme Inhibition Assay (Other Synthetases) Compound->Assay_Other Data_Analysis Data Analysis (Determine Ki,app) Assay_IleRS->Data_Analysis Assay_Other->Data_Analysis Selectivity Calculate Selectivity Data_Analysis->Selectivity

Caption: Workflow for determining the selectivity profile of an aminoacyl-tRNA synthetase inhibitor.

A Head-to-Head Comparison of Isoleucyl-tRNA Synthetase Inhibitors: Isoleucyl tRNA synthetase-IN-2 and Novel Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Isoleucyl tRNA synthetase-IN-2 against other notable inhibitors of isoleucyl-tRNA synthetase (IleRS), a critical enzyme in bacterial protein synthesis and a validated target for antimicrobial drug development. The emergence of antibiotic resistance necessitates the exploration of novel inhibitory scaffolds. Here, we objectively evaluate the performance of this compound, the natural product thiomarinol A, and the clinically used antibiotic mupirocin, supported by experimental data from peer-reviewed literature.

Data Presentation

The inhibitory activities of this compound, thiomarinol A, and mupirocin against Staphylococcus aureus (MRSA) IleRS are summarized below. The data highlights the exceptional potency of the hybrid antibiotic thiomarinol A.

InhibitorApparent Inhibition Constant (Ki,app) (nM)Inhibition Constant (Ki) (pM)Target Enzyme
This compound (compound 36a)114 ± 13.5[1]Not ReportedT. thermophilus IleRS
Thiomarinol A19 ± 4[2]370 ± 70[2]MRSA IleRS
Mupirocin12 ± 2[2]240 ± 20[2]MRSA IleRS

Experimental Protocols

The determination of the inhibitory constants for these compounds typically involves enzymatic assays that measure the aminoacylation activity of IleRS. A detailed methodology for a representative IleRS inhibition assay is provided below.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This protocol is based on the methods described for characterizing tight-binding inhibitors of IleRS.

1. Reagents and Buffers:

  • Purified recombinant IleRS enzyme (e.g., from S. aureus or T. thermophilus)

  • L-Isoleucine

  • ATP (Adenosine triphosphate)

  • tRNAIle

  • Inhibitor compounds (this compound, Thiomarinol A, Mupirocin) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically contains HEPES or Tris-HCl at a physiological pH (e.g., 7.5), MgCl2, DTT, and KCl.

  • Radiolabeled L-Isoleucine (e.g., [3H]-Isoleucine) for detection of aminoacylation.

  • Scintillation fluid and filter paper for capturing radiolabeled tRNA.

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, and radiolabeled L-Isoleucine.

  • Add varying concentrations of the inhibitor to the reaction mixture.

  • Initiate the reaction by adding the IleRS enzyme.

  • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Terminate the reaction by spotting the mixture onto filter paper and precipitating the tRNA with trichloroacetic acid (TCA).

  • Wash the filter paper to remove unincorporated radiolabeled L-Isoleucine.

  • Measure the amount of radiolabeled L-Isoleucine attached to the tRNA using a scintillation counter.

3. Data Analysis:

  • The rate of the enzymatic reaction is determined by the amount of radiolabeled product formed over time.

  • The data is plotted as the percentage of enzyme activity versus the inhibitor concentration.

  • For tight-binding inhibitors, the data is fitted to the Morrison equation to determine the apparent inhibition constant (Ki,app).[2]

  • The inhibition constant (Ki) can then be calculated from the Ki,app using the Michaelis-Menten constant (Km) for the substrate and the substrate concentration used in the assay.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of IleRS Inhibition

Inhibition of Isoleucyl-tRNA synthetase leads to an accumulation of uncharged tRNAIle. This accumulation is a cellular stress signal that activates the General Control Nonderepressible 2 (GCN2) kinase.[2][3] GCN2, in turn, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR).[3] Phosphorylation of eIF2α leads to a general shutdown of protein synthesis to conserve resources, while paradoxically promoting the translation of specific stress-response genes, such as ATF4.

Upregulation of IARS has been shown to increase the activity of the p38 MAPK pathway and decrease the activity of the PI3K pathway, leading to vascular smooth muscle cell dysfunction.[1] While the direct link from IleRS inhibition to this pathway is still under investigation, it highlights a potential role for IleRS in cellular signaling beyond protein synthesis.

GCN2_Activation_Pathway cluster_inhibition IleRS Inhibition cluster_cellular_response Cellular Response Inhibitor Inhibitor IleRS IleRS Inhibitor->IleRS Inhibits Uncharged_tRNA_Ile Accumulation of Uncharged tRNA-Ile IleRS->Uncharged_tRNA_Ile Causes GCN2 GCN2 Kinase Uncharged_tRNA_Ile->GCN2 Activates p_eIF2a Phosphorylation of eIF2α GCN2->p_eIF2a Protein_Synthesis Global Protein Synthesis Inhibition p_eIF2a->Protein_Synthesis Leads to ISR Integrated Stress Response (ISR) (e.g., ATF4 translation) p_eIF2a->ISR Promotes experimental_workflow Compound_Library Compound Library Screening Primary_Assay Primary Enzymatic Assay (e.g., High-Throughput Screen) Compound_Library->Primary_Assay Hit_Compounds Hit Compound Identification Primary_Assay->Hit_Compounds Dose_Response Dose-Response and IC50 Determination Hit_Compounds->Dose_Response Kinetic_Analysis Detailed Kinetic Analysis (Ki,app and Ki determination) Dose_Response->Kinetic_Analysis Lead_Compound Lead Compound Selection Kinetic_Analysis->Lead_Compound

References

Confirming Target Engagement of Isoleucyl tRNA Synthetase-IN-2 in Cells: A Comparative Guide to CETSA and NanoBRET

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, confirming that a drug candidate interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comprehensive comparison of two powerful methodologies, the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET), for validating the target engagement of Isoleucyl tRNA synthetase-IN-2 (IARS-IN-2), a potent and selective inhibitor of Isoleucyl-tRNA synthetase (IARS).

IARS is a crucial enzyme in protein synthesis, and its inhibition presents a promising avenue for therapeutic intervention in various diseases, including cancer. IARS-IN-2, with a reported inhibitory constant (Ki,app) of 114 nM, is a valuable tool for studying the biological consequences of IARS inhibition. This guide will equip researchers with the knowledge to select the most appropriate method for their specific experimental needs, present supporting data in a clear and comparative format, and provide detailed protocols for implementation.

At a Glance: CETSA vs. NanoBRET for IARS-IN-2 Target Engagement

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer is competed by the compound.
Labeling Label-free for both compound and endogenous target protein.Requires genetic fusion of NanoLuciferase to the target protein and a specific fluorescent tracer.
Detection Western Blot, Mass Spectrometry (TPP), AlphaLISA, ELISA.Luminescence and fluorescence detection (BRET ratio).
Cell State Live or lysed cells.Live cells.
Throughput Low to high, depending on the detection method (HT-CETSA).High-throughput compatible.
Quantitative Data EC50 from isothermal dose-response curves.IC50, apparent affinity (Ki,app), and residence time.[1]
Advantages - No modification of the target protein or compound needed.[2] - Can be used for endogenous proteins. - Applicable to a wide range of targets.- Real-time measurements in live cells.[3] - Highly sensitive and quantitative.[1] - Provides data on compound permeability and residence time.[1]
Disadvantages - Not all protein-ligand interactions result in a significant thermal shift.[3] - Can be lower throughput and more labor-intensive (Western Blot).- Requires genetic modification of the target protein. - Dependent on the availability of a suitable fluorescent tracer. - Potential for false negatives if the compound is not competitive with the tracer.[3]

Visualizing the Methodologies

To better understand the workflows of CETSA and NanoBRET, the following diagrams illustrate the key steps of each technique.

CETSA_Workflow start Cells treat Incubate with IARS-IN-2 or Vehicle start->treat heat Apply Temperature Gradient lyse Cell Lysis heat->lyse separate Separate Soluble & Insoluble Fractions lyse->separate detect Detect Soluble IARS (e.g., Western Blot) separate->detect result Determine Thermal Shift detect->result

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Workflow start Cells transfect Transfect with IARS-NanoLuc Fusion start->transfect add_tracer Add Fluorescent Tracer add_compound Add IARS-IN-2 (Competitor) add_tracer->add_compound measure Measure Donor (460nm) & Acceptor (618nm) Emissions add_compound->measure calculate Calculate BRET Ratio measure->calculate result Determine IC50/ Target Engagement calculate->result

Caption: Workflow of the NanoBRET Target Engagement Assay.

In-Depth Comparison and Experimental Considerations

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[2] This makes it particularly attractive as it allows for the study of target engagement with endogenous proteins in their native cellular environment without the need for genetic modification.

Key Advantages for IARS-IN-2 Target Engagement:

  • Physiological Relevance: CETSA directly measures the engagement of IARS-IN-2 with the endogenous IARS protein within the cell.

  • No Compound Labeling: The assay does not require any modification of IARS-IN-2, preserving its native structure and activity.

  • Versatility: CETSA can be performed on intact cells, cell lysates, and even tissue samples.[4]

Considerations and Potential Challenges:

  • Signal Window: The magnitude of the thermal shift upon ligand binding can vary and may not always be significant enough for robust detection.[3]

  • Throughput: Traditional Western blot-based CETSA is low-throughput. However, high-throughput versions (HT-CETSA) using technologies like AlphaLISA are available.[3]

  • Antibody Availability: A specific and high-quality antibody against IARS is required for detection by Western blot or immunoassay-based methods.

NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[1] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the target (the acceptor). A test compound, like IARS-IN-2, will compete with the tracer for binding to the IARS-NanoLuc fusion protein, leading to a decrease in the BRET signal.

Key Advantages for IARS-IN-2 Target Engagement:

  • High Sensitivity and Quantitative Data: NanoBRET provides highly sensitive and quantitative measurements of compound affinity (IC50, Ki,app) and target occupancy in live cells.[1]

  • Real-Time Kinetics: This technique allows for the determination of compound residence time, providing deeper insights into the drug-target interaction.[1]

  • High-Throughput Screening: The plate-based format of NanoBRET is well-suited for high-throughput screening of compound libraries.

Considerations and Potential Challenges:

  • Genetic Modification: The target protein, IARS, needs to be genetically engineered to fuse with NanoLuciferase, which may potentially alter its function or localization.

  • Tracer Development: A specific, cell-permeable fluorescent tracer that binds to IARS is required. If a pre-existing tracer is not available, its development can be a significant undertaking.

  • Competition Requirement: The assay relies on the competitive displacement of the tracer. Non-competitive inhibitors may not be readily detected.[3]

Decision Framework for Method Selection

The choice between CETSA and NanoBRET for confirming IARS-IN-2 target engagement will depend on the specific research question, available resources, and the stage of the drug discovery process.

Decision_Tree start Start: Need to confirm IARS-IN-2 target engagement q1 Is a high-quality IARS antibody available? start->q1 q2 Is genetic modification of IARS acceptable? q1->q2 Yes cetsa Consider CETSA q1->cetsa No q3 Is a specific fluorescent tracer for IARS available? q2->q3 Yes q2->cetsa No q4 Is high-throughput screening a primary goal? q3->q4 Yes develop_tracer Develop a fluorescent tracer or consider alternative methods q3->develop_tracer No q4->cetsa No nanobret Consider NanoBRET q4->nanobret Yes

Caption: Decision tree for selecting a target engagement method.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for IARS-IN-2

This protocol outlines the general steps for performing a Western blot-based CETSA to measure the target engagement of IARS-IN-2.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • IARS-IN-2

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against IARS

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR tubes or 96-well PCR plate

  • Thermocycler

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Treat cells with varying concentrations of IARS-IN-2 or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest cells and wash with PBS.

    • Resuspend cells in PBS and aliquot into PCR tubes or a 96-well PCR plate.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against IARS.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for IARS at each temperature for both vehicle- and IARS-IN-2-treated samples.

    • Plot the relative band intensity against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of IARS-IN-2 indicates target engagement.

    • For isothermal dose-response experiments, treat cells with a range of IARS-IN-2 concentrations at a fixed temperature and plot the signal against the concentration to determine the EC50.

NanoBRET Target Engagement Assay Protocol for IARS

This protocol provides a general workflow for a NanoBRET assay to quantify the engagement of IARS-IN-2 with IARS in live cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Expression vector for IARS-NanoLuc fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Fluorescent tracer for IARS

  • IARS-IN-2

  • DMSO (vehicle control)

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96- or 384-well assay plates

  • Luminometer capable of measuring donor and acceptor wavelengths (e.g., 460nm and 618nm)

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the IARS-NanoLuc expression vector and a carrier DNA using a suitable transfection reagent.

    • Plate the transfected cells into the assay plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare serial dilutions of IARS-IN-2 in Opti-MEM.

    • Prepare the fluorescent tracer solution in Opti-MEM.

    • Add the IARS-IN-2 dilutions or DMSO to the appropriate wells of the assay plate.

    • Add the fluorescent tracer to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound and tracer equilibration.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a luminometer, measuring both the donor emission (e.g., 460nm) and the acceptor emission (e.g., 618nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the BRET ratios to the vehicle control (100%) and a control with a saturating concentration of a known binder or no tracer (0%).

    • Plot the normalized BRET ratio against the log of the IARS-IN-2 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the potency of IARS-IN-2 in engaging IARS in live cells.

Conclusion

Both CETSA and NanoBRET are powerful and valuable techniques for confirming the target engagement of this compound in a cellular context. CETSA offers a label-free approach that can be used with endogenous proteins, providing a high degree of physiological relevance. In contrast, NanoBRET is a highly sensitive and quantitative method that allows for real-time measurements in live cells and can provide additional information on compound affinity and residence time. The choice of method will ultimately be guided by the specific experimental goals, available resources, and the desired throughput. By carefully considering the advantages and limitations of each technique, researchers can confidently select the most appropriate approach to validate the cellular interaction of IARS-IN-2 with its target, a crucial step in the development of novel therapeutics targeting IARS.

References

Benchmarking Isoleucyl tRNA Synthetase-IN-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Isoleucyl tRNA Synthetase-IN-2 (IleRS-IN-2) against established antibiotics targeting isoleucyl-tRNA synthetase (IleRS). This document outlines its enzymatic potency, contrasts it with the whole-cell activity of known antibiotics, and provides detailed experimental protocols for relevant assays.

Isoleucyl-tRNA synthetase is a critical enzyme in bacterial protein synthesis, making it a validated and attractive target for the development of novel antibacterial agents.[1][2] Inhibition of this enzyme leads to the cessation of protein production and ultimately, bacterial cell death. This compound is a potent and selective inhibitor of this enzyme.[3] This guide will benchmark its in vitro enzymatic activity against the well-established IleRS inhibitor, mupirocin, and the potent hybrid antibiotic, thiomarinol.

Data Presentation: Quantitative Comparison of IleRS Inhibitors

The following table summarizes the key quantitative data for this compound and comparator antibiotics. It is important to note that while IleRS-IN-2 demonstrates potent enzymatic inhibition, it has been reported to lack whole-cell antibacterial activity.[2]

CompoundTarget EnzymeKi,app (nM)Organism (Enzyme Source)MIC (µg/mL)Target Organism (MIC)
This compound Isoleucyl-tRNA Synthetase (IleRS)114[2][3]Not SpecifiedNo Activity Reported[2]Staphylococcus aureus
Mupirocin Isoleucyl-tRNA Synthetase (IleRS)~1 (Ki)Staphylococcus aureus≤ 0.5 (Susceptible strains)Staphylococcus aureus
8 - 256 (Low-level resistance)Staphylococcus aureus
≥ 512 (High-level resistance)Staphylococcus aureus
Thiomarinol Isoleucyl-tRNA Synthetase (IleRS)Picomolar range (Ki)MRSA~0.001Staphylococcus aureus (MRSA)

Mechanism of Action: Targeting Protein Synthesis

Isoleucyl-tRNA synthetase inhibitors prevent the synthesis of isoleucyl-tRNA, an essential component for the incorporation of isoleucine into newly forming polypeptide chains during protein synthesis. By binding to the synthetase enzyme, these inhibitors block the crucial step of charging tRNA with its corresponding amino acid.

cluster_0 Bacterial Cell Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS ATP ATP ATP->IleRS tRNA_Ile tRNA-Ile tRNA_Ile->IleRS Ile_AMP Isoleucyl-AMP Intermediate IleRS->Ile_AMP Activation Ile_tRNA_Ile Isoleucyl-tRNA-Ile Ile_AMP->Ile_tRNA_Ile Transfer Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibitor IleRS Inhibitor (e.g., IleRS-IN-2, Mupirocin) Inhibitor->IleRS Inhibition

Figure 1. Signaling pathway of Isoleucyl-tRNA Synthetase and its inhibition.

Experimental Protocols

In Vitro Isoleucyl-tRNA Synthetase Inhibition Assay (ATP-PPi Exchange Assay)

This assay measures the enzymatic activity of IleRS by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the formation of the aminoacyl-adenylate intermediate.

Materials:

  • Purified IleRS enzyme

  • L-isoleucine

  • ATP

  • [³²P]PPi (radiolabeled pyrophosphate)

  • Tris-HCl buffer

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Test compounds (e.g., this compound, Mupirocin)

  • Trichloroacetic acid (TCA)

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, BSA, DTT, ATP, and [³²P]PPi.

  • Add varying concentrations of the test inhibitor dissolved in a suitable solvent (e.g., DMSO).

  • Initiate the reaction by adding L-isoleucine and the purified IleRS enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a quench solution of cold TCA and activated charcoal. The charcoal binds to the radiolabeled ATP, while the free [³²P]PPi remains in solution.

  • Centrifuge the samples to pellet the charcoal.

  • Measure the radioactivity of the supernatant containing the unreacted [³²P]PPi using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ or Ki value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and add it to each well containing the test compound dilutions.

  • Include positive control wells (bacteria in broth without antibiotic) and negative control wells (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prep_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilutions of Test Compound in Broth Serial_Dilution->Inoculate_Plates Incubate Incubate Plates (e.g., 37°C for 18-24h) Inoculate_Plates->Incubate Read_Results Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Figure 2. Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Discussion and Future Directions

This compound is a potent inhibitor of the IleRS enzyme in a cell-free system. However, the reported lack of whole-cell antibacterial activity suggests that the compound may have poor permeability across the bacterial cell wall, or it may be subject to efflux pump mechanisms. Further research could focus on optimizing the structure of this compound to improve its cellular uptake and evade resistance mechanisms, potentially leading to the development of a new class of antibiotics. The high enzymatic potency of this compound series provides a strong starting point for such medicinal chemistry efforts.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Isoleucyl tRNA Synthetase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

The following procedures are designed to minimize risk and ensure the integrity of your experiments. Adherence to these protocols is crucial for the safety of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Isoleucyl tRNA synthetase-IN-2, a comprehensive PPE strategy is critical. The following table summarizes the recommended equipment.

PPE CategoryRecommended Equipment
Hand Protection Nitrile gloves are recommended. For extra precaution, consider double-gloving, especially when handling concentrated solutions. Ensure gloves are properly fitted to allow for dexterity.[2][3]
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory to protect from potential splashes.[2] A face shield may be necessary when there is a significant risk of splashing.
Body Protection A buttoned lab coat should be worn to protect the body and clothing from spills.[2] For procedures with a higher risk of contamination, consider a disposable gown.
Footwear Closed-toe shoes are required to protect the feet from spills.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[4]

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe handling of this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Document the arrival date, quantity, and lot number in your chemical inventory.

  • Store: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature should be confirmed from the supplier's certificate of analysis.[1]

Handling and Experimental Use
  • Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If working with a solid form, weigh the compound in a fume hood to minimize inhalation risk.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During Experimentation: Always handle the compound with care, avoiding contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

  • Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.

Spill and Emergency Procedures
  • Small Spills: For minor spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow Visualization

To further clarify the safe handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Disposal cluster_emergency Emergency Procedures Receive Receive Compound Inspect Inspect Package Receive->Inspect Store Store Securely Inspect->Store Prep Prepare Work Area (Fume Hood) Store->Prep Don_PPE Don PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Doff_PPE Doff PPE Experiment->Doff_PPE Segregate_Waste Segregate Waste Doff_PPE->Segregate_Waste Dispose Dispose as Hazardous Waste Segregate_Waste->Dispose Spill Spill Response Exposure Personal Exposure

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.